molecular formula C8H8N2O B3070175 2-Methylimidazo[1,2-a]pyridin-7-ol CAS No. 1001434-77-0

2-Methylimidazo[1,2-a]pyridin-7-ol

Cat. No.: B3070175
CAS No.: 1001434-77-0
M. Wt: 148.16 g/mol
InChI Key: UWNVIJGNJNKZTC-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-7-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylimidazo[1,2-a]pyridin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylimidazo[1,2-a]pyridin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-3-2-7(11)4-8(10)9-6/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNVIJGNJNKZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=O)C=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methylimidazo[1,2-a]pyridin-7-ol CAS number 1001434-77-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1001434-77-0 Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol

Executive Technical Summary

2-Methylimidazo[1,2-a]pyridin-7-ol (CAS 1001434-77-0) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for indole and purine systems. Unlike its lipophilic parent (imidazo[1,2-a]pyridine), the 7-hydroxyl derivative introduces a defined vector for solubility enhancement and hydrogen bonding.

For drug development professionals, this molecule offers two distinct strategic advantages:

  • The "Hinge-Binding" Mimicry: The N1-C2 motif mimics the adenosine triphosphate (ATP) adenine ring, making it a potent core for kinase inhibitor design.

  • The 7-Position Handle: The hydroxyl group at position 7 is electronically coupled to the aromatic system but sterically accessible, allowing for facile O-alkylation to attach "tail" moieties that interact with solvent-exposed regions of protein targets.

This guide details the synthesis, reactivity profile, and application of this core in high-value therapeutic areas including GABAergic modulation and kinase inhibition.

Physicochemical Architecture

Understanding the electronic distribution of this molecule is prerequisite to successful synthesis and functionalization.

PropertyValue/DescriptionImplication for Experimentation
pKa (N1) ~5.8 - 6.2 (Predicted)Moderately basic; protonates in acidic media, increasing solubility.
pKa (O7) ~9.5 (Phenolic)Deprotonation requires mild base (e.g., K₂CO₃, Cs₂CO₃).
Tautomerism Keto-Enol EquilibriumWhile predominantly the enol (7-hydroxy) form in solution, the keto tautomer influences reactivity during synthesis.
LogP ~1.2Moderate lipophilicity; amenable to RP-HPLC purification.
H-Bonding 1 Donor / 2 AcceptorsHigh affinity for polar active site residues (e.g., Ser, Thr).

Core Synthesis Protocol

Objective: Scalable synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol via Hantzsch-type condensation.

The Mechanistic Pathway

The synthesis relies on the condensation of 2-amino-4-hydroxypyridine (often supplied as 2-aminopyridin-4-ol or 2-amino-4-pyridone) with chloroacetone .

Critical Insight: The starting material, 2-amino-4-hydroxypyridine, possesses two nucleophilic nitrogens (exocyclic amine and ring nitrogen). The reaction regioselectivity is driven by the higher nucleophilicity of the ring nitrogen, leading to the formation of the 5-membered imidazole ring fused to the pyridine.

Step-by-Step Methodology

Note: This protocol is designed for a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve 2-amino-4-hydroxypyridine (1.10 g, 10 mmol) in Ethanol (absolute, 20 mL).

    • Optimization Note: If the starting material is the HCl salt, add Sodium Bicarbonate (NaHCO₃) (1.1 equiv) to neutralize.

  • Alkylation & Cyclization:

    • Add Chloroacetone (1.02 g, 11 mmol, 1.1 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting amine is highly polar; the product will show a distinct blue fluorescence under UV (254/365 nm).

  • Workup (The Isoelectric Point Strategy):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Dilute with Water (10 mL).

    • Adjust pH to ~7.0–7.5 using saturated NaHCO₃ solution. This precipitates the free base/phenol form.

    • Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (to remove unreacted chloroacetone).

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield Expectation: 65–75%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-4-hydroxypyridine Reagent Add Chloroacetone (1.1 equiv) Start->Reagent Reflux Reflux in Ethanol (6-8 Hours, 80°C) Reagent->Reflux Intermed Intermediate: N-Alkylated Pyridone Reflux->Intermed N-Alkylation Cyclization Cyclization & Dehydration (- H2O, - HCl) Intermed->Cyclization Intramolecular Attack Workup Workup: Neutralize to pH 7 (NaHCO3) Precipitate Product Cyclization->Workup Product Final Product: 2-Methylimidazo[1,2-a]pyridin-7-ol Workup->Product

Caption: Step-by-step synthetic workflow for the Hantzsch-type condensation yielding the target scaffold.

Reactivity & Functionalization Map

Once the core (CAS 1001434-77-0) is synthesized, it acts as a divergent intermediate.

Vector A: The 7-OH "Handle" (Etherification)

The 7-hydroxyl group is the primary site for diversification.

  • Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

  • Protocol: React CAS 1001434-77-0 with an alkyl halide (R-X) and K₂CO₃ in DMF at 60°C.

  • Application: This introduces lipophilic chains or solubilizing groups (e.g., morpholine-ethoxy chains) often seen in anti-TB or kinase inhibitor candidates.

Vector B: The C3 "Nucleophile" (Electrophilic Substitution)

The C3 position (on the imidazole ring) is electron-rich.

  • Halogenation: Reaction with NIS (N-iodosuccinimide) yields the 3-iodo derivative .

  • Utility: The 3-iodo intermediate is a substrate for Suzuki-Miyaura coupling, allowing the attachment of aryl groups (common in GABA-A ligands like Zolpidem).

Vector C: The C5/C8 Positions

These positions are generally less reactive but can be functionalized if pre-functionalized starting materials (pyridines) are used.

Reactivity Diagram

ReactivityMap Core 2-Methylimidazo[1,2-a] pyridin-7-ol (CAS 1001434-77-0) Ether 7-O-Alkyl Ethers (Solubility/Targeting) Core->Ether R-X, K2CO3 (Williamson) Iodo 3-Iodo Derivative (Suzuki Coupling Precursor) Core->Iodo NIS or I2 (Electrophilic Subst.) Mannich 3-Dialkylaminomethyl (Mannich Bases) Core->Mannich HCHO, HNR2 (Mannich Rxn)

Caption: Divergent synthesis pathways from the core scaffold, highlighting key vectors for medicinal chemistry optimization.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Competitors)

The imidazo[1,2-a]pyridine core is a proven ATP-mimetic. The N1 nitrogen acts as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., CDK, p38 MAP kinase).

  • Role of CAS 1001434-77-0: The 7-OH group allows the chemist to grow the molecule out of the ATP pocket towards the solvent front, a common strategy to improve selectivity and physicochemical properties (solubility).

Anti-Infectives (Tuberculosis)

Recent studies (2023–2025) have highlighted 2-methylimidazo[1,2-a]pyridine derivatives as inhibitors of the QcrB component of the electron transport chain in Mycobacterium tuberculosis.

  • Mechanism: The scaffold binds to the cytochrome bc1 complex. The 7-position substituents are critical for penetrating the mycobacterial cell wall.

GABA-A Receptor Modulation

Historically, this class (e.g., Zolpidem) binds to the Benzodiazepine site of GABA-A receptors. While Zolpidem is a 6-methyl derivative, the 7-substituted analogues offer a different selectivity profile, potentially reducing sedative side effects in favor of anxiolytic properties.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized core, the following spectral signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.25 ppm (s, 3H): Methyl group at C2.

    • δ 7.55 ppm (s, 1H): Proton at C3 (The imidazole proton).

    • δ 8.30 ppm (d, 1H): Proton at C5 (Deshielded by ring nitrogen).

    • δ 6.50–6.70 ppm (m, 2H): Protons at C6 and C8.

    • δ ~10.5 ppm (br s, 1H): Hydroxyl proton (disappears with D₂O shake).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 149.07 m/z.

Storage and Stability

  • Hygroscopicity: The 7-hydroxy derivative is moderately hygroscopic due to the phenolic group.

  • Oxidation: Stable to air, but prolonged exposure to light may cause darkening (oxidation of the electron-rich ring).

  • Storage: Store at +2°C to +8°C in amber vials under inert atmosphere (Argon/Nitrogen) for long-term retention.

References

  • Vertex AI Search. (2025). CAS 1001434-77-0 Substance Detail and Chemical Properties. Retrieved from

  • Fisher Scientific. (2024). 2-Methylimidazo[1,2-a]pyridine Derivatives: Safety and Handling. Retrieved from

  • National Institutes of Health (PMC). (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from

  • ChemicalBook. (2024).[1] 7-Fluoro-imidazo[1,2-a]pyridine and Related Scaffolds: Properties and Applications. Retrieved from

Sources

Chemical structure and properties of 7-hydroxy-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-hydroxy-2-methylimidazo[1,2-a]pyridine , a specialized heterocyclic scaffold with significant value in medicinal chemistry and fluorescence imaging.

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

7-Hydroxy-2-methylimidazo[1,2-a]pyridine (CAS: 1001434-77-0) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in drug discovery due to its ability to mimic purine bases and interact with diverse biological targets, including GABA receptors, kinases, and proton pumps. The 7-hydroxy derivative, in particular, exhibits unique tautomeric and photophysical properties, functioning as a pH-sensitive fluorophore and a versatile intermediate for O-alkylation in the synthesis of bioactive ether derivatives.

Chemical Structure and Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a pyridine ring fused to an imidazole ring, with a bridgehead nitrogen atom at position 1.

  • Core Scaffold: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7]

  • Substituents: A methyl group at position 2 and a hydroxyl group at position 7.

  • Electronic Character: The bridgehead nitrogen (N1) is sp² hybridized but contributes its lone pair to the aromatic sextet of the imidazole ring, making it non-basic. The nitrogen at position 4 (often referred to as N4 or simply the pyridine nitrogen in the fused system) retains basic character, though it is less basic than pyridine due to the electron-withdrawing nature of the fused imidazole ring.

  • Tautomerism: The 7-hydroxy group allows for keto-enol tautomerism, although the aromatic "enol" (hydroxy) form is generally predominant in ground states due to the stability of the fully aromatic bicyclic system. However, excited-state proton transfer (ESIPT) phenomena can occur, leading to significant Stokes shifts in fluorescence.

Physicochemical Data[1][11]
PropertyValue / DescriptionNote
IUPAC Name 2-methylimidazo[1,2-a]pyridin-7-ol
CAS Number 1001434-77-0Free base
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, Methanol, EthanolPoor in water (neutral pH)
pKa (est) ~5.5 (Pyridine N), ~9.5 (Phenolic OH)Amphoteric nature
Fluorescence Blue/Green emissionpH-dependent intensity

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an


-haloketone. For the 7-hydroxy-2-methyl derivative, the regiochemistry dictates the use of 2-amino-4-hydroxypyridine  (or its protected methoxy analog) reacting with chloroacetone .
  • Precursor: 2-Amino-4-hydroxypyridine (CAS 21304-87-0)

  • Reagent: Chloroacetone (CAS 78-95-5)

  • Mechanism: Nucleophilic attack of the ring nitrogen (N1) on the alkyl halide, followed by cyclization of the exocyclic amine onto the carbonyl carbon.

Experimental Protocol

Note: This protocol describes the synthesis from the commercially available 2-amino-4-methoxypyridine followed by demethylation, which often provides higher yields than using the free phenol directly.

Step 1: Cyclization (Hantzsch-type Condensation)

  • Reactants: Dissolve 2-amino-4-methoxypyridine (1.0 eq) in ethanol.

  • Addition: Add chloroacetone (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

  • Workup: Cool to room temperature. The intermediate salt (7-methoxy-2-methylimidazo[1,2-a]pyridine hydrochloride) may precipitate. Concentrate the solvent and neutralize with saturated NaHCO₃ to pH 8. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 2: Demethylation

  • Reagent: Dissolve the 7-methoxy intermediate in dry dichloromethane (DCM).

  • Condition: Cool to 0°C and carefully add Boron Tribromide (BBr₃, 3.0 eq) under nitrogen atmosphere.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench carefully with methanol at 0°C.

  • Isolation: Adjust pH to 7. The product, 7-hydroxy-2-methylimidazo[1,2-a]pyridine, precipitates or is extracted into n-butanol/ethyl acetate. Purify via recrystallization from ethanol/water.

Synthesis Pathway Diagram

Synthesis Start 2-Amino-4-methoxypyridine Inter 7-Methoxy-2-methyl- imidazo[1,2-a]pyridine Start->Inter Cyclization Reagent Chloroacetone (Reflux, EtOH) Reagent->Inter Product 7-Hydroxy-2-methyl- imidazo[1,2-a]pyridine Inter->Product Demethylation Demethyl BBr3 / DCM Demethyl->Product

Caption: Two-step synthesis via Hantzsch-type condensation followed by ether cleavage.[8]

Reactivity and Mechanism[4][8]

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position (the imidazole carbon adjacent to the bridgehead).

  • Reaction: Electrophilic substitution (e.g., bromination, formylation) occurs almost exclusively at C3.

  • Mechanism: The lone pair on N1 activates the C3 position.

  • Application: Introduction of formyl or halo groups at C3 allows for further coupling reactions (e.g., Suzuki coupling) to build complex drug candidates like Zolpidem analogs.

O-Alkylation vs. N-Alkylation

The 7-hydroxy group is a nucleophile. Under basic conditions (e.g., K₂CO₃/DMF), alkylation occurs preferentially at the oxygen atom (O-alkylation) rather than the ring nitrogens.

  • Selectivity: The formation of the phenolate anion at position 7 drives reaction with alkyl halides to form 7-alkoxy derivatives.

  • Significance: This is the primary vector for diversifying the scaffold in medicinal chemistry libraries.

Fluorescence Mechanism (ESIPT)

7-Hydroxyimidazo[1,2-a]pyridines can exhibit Excited-State Intramolecular Proton Transfer (ESIPT) if a proton acceptor is suitably positioned, or solvent-mediated proton transfer.

  • Neutral Form: Emits in the blue/UV region.

  • Anionic Form: Upon deprotonation (pH > 9), the emission shifts to the green/yellow region with high quantum yield. This property is utilized in ratiometric pH sensing.

Resonance Neutral Neutral Form (Blue Emission) Anion Anionic Form (Green Emission) Neutral->Anion Deprotonation (pH > pKa) Anion->Neutral Protonation

Caption: pH-dependent fluorescence switching mechanism.

Pharmaceutical Applications

Drug Discovery Scaffolds

The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine rings.

  • GABA-A Receptor Modulators: Analogs of Zolpidem (which contains this core) are synthesized to improve selectivity for

    
    1 subunits. The 7-hydroxy group provides a handle for solubilizing groups.
    
  • P-CABs (Potassium-Competitive Acid Blockers): While Vonoprazan utilizes a pyrrole core, other P-CABs (e.g., Linaprazan , Soraprazan ) utilize the imidazo[1,2-a]pyridine scaffold. The 7-position is critical for tuning the pKa and metabolic stability of these inhibitors.

  • Kinase Inhibitors: The scaffold binds to the ATP-binding pocket of kinases (e.g., c-Met, VEGFR). The 2-methyl group often fits into a hydrophobic pocket, while the 7-substituent extends into the solvent-exposed region.

Diagnostic Probes

Due to its intrinsic fluorescence, the 7-hydroxy-2-methyl derivative is used as a parent scaffold for designing:

  • Biothiol Sensors: Derivatization of the hydroxyl group with sulfonyl/ester groups that are cleaved by thiols (GSH, Cys) to restore fluorescence.

  • pH Probes: For monitoring lysosomal or mitochondrial pH variations.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al.[4][5] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[9] Journal of Organic Chemistry, 2013.[5] Link

  • Fluorescence Properties: Gudgin Dickson, E. F., et al. "Photophysics of 7-hydroxyimidazo[1,2-a]pyridine." Journal of Physical Chemistry A, 2000. Link

  • P-CAB Structure-Activity Relationships: Kamakura, K., et al. "Discovery of imidazo[1,2-a]pyridine derivatives as potent potassium-competitive acid blockers." Bioorganic & Medicinal Chemistry, 2008. Link

  • Chemical Structure Data: PubChem Compound Summary for CID 136681 (7-Methylimidazo[1,2-a]pyridine analogs).Link

  • CAS Registry: CAS Common Chemistry.[10] "2-Methylimidazo[1,2-a]pyridin-7-ol (CAS 1001434-77-0)."[7][11] Link

Sources

An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-7-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridin-7-ol, providing a detailed examination of its chemical properties, a proposed synthetic pathway, and an analysis of its potential therapeutic applications based on the well-documented activities of the broader imidazo[1,2-a]pyridine class. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this promising molecular entity.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in the field of drug discovery. Its unique electronic and steric properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective) feature this core structure, underscoring its therapeutic relevance.[1] The scaffold's ability to interact with a variety of biological targets has led to the investigation of its derivatives as anticancer, antitubercular, anti-inflammatory, and antiviral agents.[2][3][4] This guide will delve into the specific characteristics of 2-Methylimidazo[1,2-a]pyridin-7-ol, a member of this important class of compounds.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Methylimidazo[1,2-a]pyridin-7-ol is essential for its synthesis, purification, and formulation.

PropertyValueSource
Molecular Formula C₈H₈N₂OInferred from structure
Molecular Weight 148.16 g/mol Inferred from formula
CAS Number 1001434-77-0[5]
Predicted XLogP3 1.3 - 1.8General prediction for isomers
Hydrogen Bond Donors 1Inferred from structure
Hydrogen Bond Acceptors 2Inferred from structure
Solubility Slightly soluble in water[6]

Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol: A Proposed Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available 2-amino-4-methoxypyridine, followed by demethylation to yield the desired hydroxyl group.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Demethylation 2-amino-4-methoxypyridine 2-Amino-4-methoxypyridine intermediate 2-Methyl-7-methoxy- imidazo[1,2-a]pyridine 2-amino-4-methoxypyridine->intermediate Reflux in Ethanol chloroacetone Chloroacetone chloroacetone->intermediate final_product 2-Methylimidazo[1,2-a]pyridin-7-ol intermediate->final_product BBr₃, DCM

Caption: Proposed synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-7-methoxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous ethanol, add chloroacetone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the chloroacetone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Step 2: Demethylation to 2-Methylimidazo[1,2-a]pyridin-7-ol

  • Dissolve the 2-methyl-7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Causality: Boron tribromide is a strong Lewis acid that selectively cleaves aryl methyl ethers. The reaction proceeds via the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Methylimidazo[1,2-a]pyridin-7-ol would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be predicted.[6][7][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The hydroxyl proton may appear as a broad singlet.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5s-
H-5~7.9d~7.0
H-6~6.7dd~7.0, 2.0
H-8~7.0d~2.0
CH₃~2.4s-
OHVariable (broad s)s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~110
C-5~125
C-6~115
C-7~150 (hydroxyl-bearing)
C-8~105
C-8a~140
CH₃~15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C and C=N stretch1500-1650
C-O stretch1200-1300
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Predicted [M+H]⁺: m/z 149.0715

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for 2-Methylimidazo[1,2-a]pyridin-7-ol is not extensively documented, the therapeutic potential of the imidazo[1,2-a]pyridine scaffold is vast. Derivatives have shown significant activity in several key therapeutic areas.

Antitubercular Activity

The imidazo[1,2-a]pyridine core is a key component in novel antitubercular agents.[2] Some derivatives have been shown to target essential enzymes in Mycobacterium tuberculosis, such as pantothenate synthetase.[10] Another critical target is the QcrB subunit of the cytochrome bcc complex, which is involved in the electron transport chain and cellular energy production.[11]

Antitubercular_Mechanism Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit (Cytochrome bcc) Imidazo_Pyridine->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Component of ATP_Synthase ATP Synthesis ETC->ATP_Synthase Drives Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death Inhibition leads to

Caption: Potential mechanism of antitubercular action.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases such as PI3K.[12][13] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Anticancer_Mechanism Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazo_Pyridine->PI3K Inhibition Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibition induces Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes

Caption: Potential mechanism of anticancer action via PI3K inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of this scaffold are also of significant interest. Some derivatives have been shown to modulate inflammatory pathways, though the exact mechanisms can vary.

Conclusion

2-Methylimidazo[1,2-a]pyridin-7-ol represents a promising, yet underexplored, molecule within the medicinally significant class of imidazo[1,2-a]pyridines. This guide has provided its fundamental molecular properties, a plausible and detailed synthetic protocol, and predicted spectroscopic data to aid in its synthesis and characterization. Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of infectious diseases and oncology. The information presented herein serves as a valuable resource for researchers aiming to explore the potential of this and related compounds in drug discovery programs.

References

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Abrahams, K. A., et al. (2012). Imidazo[1,2-a]pyridines are a new class of antitubercular agents. Journal of Medicinal Chemistry, 55(18), 7942-7951.
  • Guan, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(15), 6839-6853.
  • Yao, Y., et al. (2001). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Dalton Transactions, (11), 1645-1650.
  • Kushwaha, N., & Singh, S. K. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498.
  • Tonelli, M., et al. (2004).
  • Sriram, D., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3784-3791.
  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657.
  • Sciforum. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 3(1), 39.
  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 765-770.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Georgieva, M., & Vasilev, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35231-35243.

Sources

Imidazo[1,2-a]pyridine: The "Indole Isostere" in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief & Biological Activity Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, often described as a "privileged structure" due to its ability to interact with diverse biological targets including G-protein-coupled receptors (GPCRs), ion channels, and kinases.[1][2][3][4] Structurally acting as a bioisostere of indole and purine, this 5:6 fused heterocyclic system offers a unique vector for drug design: it possesses a bridgehead nitrogen that prevents metabolic N-dealkylation (a common liability in indoles) while maintaining a planar, aromatic profile suitable for hydrophobic pocket intercalation.

This guide dissects the biological utility of the scaffold across four critical therapeutic axes: Gastroenterology (P-CABs) , Infectious Disease (Bioenergetic inhibitors) , Oncology (Kinase modulators) , and Neurology (GABAergic ligands) .

Chemical Architecture & SAR Hotspots

The scaffold consists of a pyridine ring fused to an imidazole ring.[5][6][7] The numbering system initiates at the bridgehead nitrogen (though not numbered itself) and proceeds clockwise.

DOT Diagram 1: Scaffold Numbering & SAR Logic

SAR_Logic Scaffold Imidazo[1,2-a]pyridine Core Structure C2 Position C2 (Aryl Binding) Scaffold->C2 Hydrophobic Interaction C3 Position C3 (Linker/Functionalization) Scaffold->C3 Electrophilic Substitutions C6 Position C6 (Metabolic/Solubility) Scaffold->C6 Halogenation Alkylation C8 Position C8 (Steric/Electronic) Scaffold->C8 Conformational Lock Zolpidem Zolpidem: 4-tolyl at C2 Acetamide at C3 C2->Zolpidem C3->Zolpidem Vonoprazan Vonoprazan: Sulfonyl at C8 Pyridine at C1 C8->Vonoprazan

Caption: SAR prioritization map for Imidazo[1,2-a]pyridine derivatives. C3 is the primary vector for diversification via Mannich reactions or electrophilic aromatic substitution.

Therapeutic Sector 1: Gastroenterology (P-CABs)

Flagship Compound: Vonoprazan (TAK-438)[8]

Mechanism of Action: K+ Competition

Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation to form a covalent disulfide bond with the H+,K+-ATPase, imidazo[1,2-a]pyridine derivatives like Vonoprazan act as Potassium-Competitive Acid Blockers (P-CABs) .[9]

  • Binding Mode: They bind reversibly to the K+ binding site of the H+,K+-ATPase on the luminal surface.[9]

  • Ion Trapping: With a pKa of ~9.06, Vonoprazan is protonated in the highly acidic canaliculi (pH ~1) of parietal cells. This high degree of ionization prevents it from diffusing back out across the membrane, concentrating it at the site of action (Ion Trapping Theory).

DOT Diagram 2: P-CAB vs. PPI Mechanism

PCAB_Mechanism ParietalCell Gastric Parietal Cell (Canaliculus pH ~1.0) Pump H+,K+-ATPase (Proton Pump) PPI Traditional PPI (Omeprazole) Activation Acid Activation Required (Prodrug) PPI->Activation PCAB P-CAB (Vonoprazan) BindingPCAB Ionic Interaction (Reversible K+ Competition) PCAB->BindingPCAB BindingPPI Covalent Bond (Irreversible) Activation->BindingPPI BindingPPI->Pump BindingPCAB->ParietalCell Accumulation via Ion Trapping (pKa > 9) BindingPCAB->Pump

Caption: Mechanistic divergence between PPIs and Imidazo[1,2-a]pyridine-based P-CABs. Note the direct, acid-independent inhibition by P-CABs.

Therapeutic Sector 2: Infectious Disease (Tuberculosis)

Flagship Compound: Telacebec (Q203)[7][10][11]

Mechanism: Bioenergetic Collapse

Telacebec represents a paradigm shift in treating Mycobacterium tuberculosis (Mtb), including Multi-Drug Resistant (MDR) strains. It targets the cytochrome bc1 complex (QcrB subunit) of the electron transport chain.

  • Target: QcrB subunit of the respiratory chain.

  • Effect: Blocks the transfer of electrons from menaquinone to cytochrome c, halting ATP synthesis.

  • Synergy: Highly synergistic with Bedaquiline (ATP synthase inhibitor), as they hit two distinct points of the same oxidative phosphorylation pathway.

Experimental Protocol: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

A self-validating protocol for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • M. tuberculosis H37Rv strain.[3][7][12]

  • 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder.

  • 96-well microplates.

Workflow:

  • Inoculum Prep: Adjust Mtb culture to OD600 of 0.2, then dilute 1:100 in 7H9 broth.

  • Compound Dilution: Prepare 2-fold serial dilutions of the Imidazo[1,2-a]pyridine derivative in DMSO. Final DMSO concentration must be <1%.

  • Incubation: Add 100 µL of bacterial suspension to wells containing drug. Include Rifampicin (positive control) and DMSO-only (negative control).

    • Validation Check: Negative control wells must show turbidity/growth.

  • Duration: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin unchanged).

    • Pink: Growth (Resazurin reduced to Resorufin by viable bacteria).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Therapeutic Sector 3: Oncology (Kinase Inhibition)

Targets: PI3Kα, CDK, VEGFR.

The scaffold's planarity allows it to mimic the adenine ring of ATP, making it an excellent Type I kinase inhibitor scaffold.

  • PI3Kα Inhibition: 2,6,8-substituted imidazo[1,2-a]pyridines have shown nanomolar potency against PIK3CA-mutated breast cancer cell lines.[6][13] The nitrogen at position 1 often accepts a hydrogen bond from the hinge region of the kinase.

  • Tubulin Polymerization: Derivatives with aryl groups at C2 and C3 can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M phase.

Data Summary: Structure-Activity Trends in Oncology

PositionModificationEffect on Biological Activity
C2 Phenyl / HeteroarylCritical for hydrophobic pocket occupancy (e.g., ATP binding site).
C3 Acyl / Sulfonyl / AmideDirects side chains toward solvent-exposed regions; modulates solubility.
C6 Halogens (F, Cl)Blocks metabolic oxidation; enhances lipophilicity.
C8 Methyl / MethoxyInduces conformational twist; improves selectivity between kinase isoforms.

Therapeutic Sector 4: Neurology (GABAergic Modulation)

Flagship Compound: Zolpidem (Ambien)[14]

Mechanism: Selective Allosteric Modulation

Zolpidem binds to the Benzodiazepine Binding Site (BZ-site) situated at the interface of the


 and 

subunits of the GABA-A receptor.
  • Selectivity: Unlike classic benzodiazepines (diazepam) which bind non-selectively to

    
    , Zolpidem shows high affinity for the 
    
    
    
    subunit
    .
  • Clinical Outcome: This selectivity confers strong sedative/hypnotic properties (mediated by

    
    ) with reduced anxiolytic or myorelaxant effects (mediated by 
    
    
    
    ), reducing fall risk in patients.

References

  • FDA Label - Vonoprazan. Mechanism of Action and Clinical Pharmacology. U.S. Food and Drug Administration.[10][11][15]Link

  • Patsnap Synapse. (2024). Mechanism of Action of Vonoprazan Fumarate. Patsnap.Link

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. Link

  • ChemicalBook. (2022). Vonoprazan: Uses, Mechanism, and Synthesis. ChemicalBook.Link

  • Czajkowski, C., et al. (2004). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. ResearchGate/Neuroscience.Link

  • Task Clinical. (2023). Telacebec (Q203) Mechanism in Tuberculosis.[7][10][11][12] Task Clinical Research.Link

Sources

2-Methylimidazo[1,2-a]pyridin-7-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

2-Methylimidazo[1,2-a]pyridin-7-ol: A Strategic Intermediate in Medicinal Chemistry

Executive Summary

2-Methylimidazo[1,2-a]pyridin-7-ol represents a critical "privileged scaffold" in modern drug discovery.[1][2][3] As a functionalized derivative of the imidazo[1,2-a]pyridine core—found in blockbuster drugs like Zolpidem (sedative) and Soraprazan (P-CAB)—this intermediate offers a unique chemical handle (the C7-hydroxyl group) for late-stage diversification.[1][2][3] Its utility spans therapeutic areas from gastroprotection (acid blockers) to oncology (kinase inhibitors) and infectious diseases (anti-TB agents).[3] This guide details its synthesis, characterization, and application in pharmaceutical workflows.

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-Methylimidazo[1,2-a]pyridin-7-ol
CAS Number 1001434-77-0 (Free base); 2828433-70-9 (HCl salt)
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM, Water
pKa (Calc) ~5.5 (Pyridine nitrogen), ~9.5 (Phenolic OH)
Key Functionality C7-OH: Nucleophilic handle for etherification/esterification.C3-H: Electrophilic site for halogenation or formylation.[1][2][3][4]

Synthetic Pathway: The Hantzsch Condensation[3]

The industrial standard for synthesizing 2-Methylimidazo[1,2-a]pyridin-7-ol involves the condensation of 2-amino-4-hydroxypyridine (or its pyridone tautomer) with chloroacetone .[1][2][3] This reaction proceeds via a Hantzsch-type cyclization mechanism.[1][2][3]

Protocol: 2-Step One-Pot Synthesis
  • Reagents: 2-Amino-4-hydroxypyridine (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent), NaHCO₃ (Base).[1][3]

  • Conditions: Reflux (70–80°C) for 4–6 hours.[3]

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-amino-4-hydroxypyridine in ethanol. Add chloroacetone dropwise.[3] The exocyclic amine attacks the

    
    -carbon of chloroacetone, displacing chloride.[3]
    
  • Cyclization: Heat the mixture. The ring nitrogen attacks the carbonyl carbon, closing the 5-membered imidazole ring.[3]

  • Dehydration: Loss of a water molecule aromatizes the system, yielding the imidazo[1,2-a]pyridine core.[3]

  • Workup: Neutralize with NaHCO₃ to precipitate the free base. Filter and recrystallize from Ethanol/Water.[3]

Mechanism Visualization

SynthesisMechanism Start 2-Amino-4-hydroxypyridine + Chloroacetone Inter1 Intermediate A: N-Alkylated Species Start->Inter1 SN2 Attack (EtOH, r.t.) Inter2 Intermediate B: Cyclized Aminal Inter1->Inter2 Cyclization (Reflux) Product 2-Methylimidazo[1,2-a] pyridin-7-ol Inter2->Product - H₂O (Aromatization)

Figure 1: Hantzsch-type condensation mechanism forming the imidazo[1,2-a]pyridine core.[1][2][3]

Pharmaceutical Utility & Applications

The 7-hydroxy moiety distinguishes this intermediate from the generic scaffold, allowing for the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors .[1][2][3]

A. Gastrointestinal Drugs (P-CABs)

While Vonoprazan utilizes a pyridine-sulfonyl-pyrrole core, the related drug Soraprazan (and its derivatives) is built upon the imidazo[1,2-a]pyridine scaffold.[1][2][3]

  • Role: The 2-methyl group provides steric bulk necessary for binding in the H+/K+-ATPase pump.[1][2][3]

  • Modification: The 7-OH is typically alkylated to attach polar tails (e.g., ether linkages) that improve oral bioavailability and solubility.[3]

B. Anti-Infective & Oncology Research
  • Anti-Tuberculosis: 7-substituted imidazo[1,2-a]pyridines have shown efficacy against Mycobacterium tuberculosis by inhibiting ATP synthesis or targeting the QcrB subunit.[1][2][3]

  • Kinase Inhibition: The fused ring system mimics the adenine ring of ATP, making it a "privileged structure" for designing inhibitors of PI3K and mTOR pathways.[3]

Drug Development Workflow

DrugWorkflow Core 2-Methylimidazo[1,2-a] pyridin-7-ol Path1 Path A: O-Alkylation (Ether Synthesis) Core->Path1 R-X, K₂CO₃ Path2 Path B: C3-Functionalization (Formylation/Halogenation) Core->Path2 NBS or POCl₃/DMF Target1 Target: P-CABs (e.g., Soraprazan Analogs) Path1->Target1 Polar Tail Attachment Target3 Target: Anti-TB Agents (QcrB Inhibitors) Path1->Target3 Lipophilicity Tuning Target2 Target: Kinase Inhibitors (PI3K/mTOR) Path2->Target2 SAR Optimization

Figure 2: Divergent synthesis pathways from the 7-OH intermediate to active pharmaceutical ingredients.

Characterization & Quality Control

To ensure the integrity of the intermediate before downstream processing, the following analytical markers should be verified.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     2.25 ppm (s, 3H):  Methyl group at C2.[3] Distinctive singlet.
    
  • 
     6.50–6.70 ppm (m, 2H):  Protons at C6 and C8.[3] The C8 proton often appears as a doublet with small coupling constant (
    
    
    
    Hz) due to meta-coupling.[1][2][3]
  • 
     7.45 ppm (s, 1H):  Proton at C3.[3] Characteristic aromatic singlet of the imidazole ring.[3]
    
  • 
     8.20 ppm (d, 1H):  Proton at C5. Deshielded doublet (
    
    
    
    Hz).[3]
Impurity Profile
  • Unreacted 2-amino-4-hydroxypyridine: Check for broad amine/hydroxyl signals.[1][2][3]

  • O-Alkylated Isomers: In rare cases, alkylation can occur at the oxygen of the starting material before ring closure.[3] Verify by MS.

Handling & Safety (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic; keep tightly sealed to prevent hydrolysis or degradation.

References

  • Imidazo[1,2-a]pyridine Scaffold Review. Fisher Scientific. "2-Methylimidazo[1,2-a]pyridine is used as pharmaceutical intermediate."[1][2][3] [3]

  • Synthesis via Hantzsch Condensation. Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

  • Soraprazan Structure & Activity. MedKoo Biosciences. "Soraprazan is a reversible and fast-acting inhibitor of gastric H,K-ATPase."[1][2][3][4] [3]

  • Anti-TB Applications. National Institutes of Health (PMC).[3] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."

  • General Scaffold Properties. PubChem. "Imidazo[1,2-a]pyridin-2(3H)-one."[1][2][3][5]

Sources

The Acidity of the Phenolic Hydroxyl Group in Imidazo[1,2-a]pyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] For derivatives bearing a phenolic hydroxyl group, the acid dissociation constant (pKa) of this moiety is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[2] Understanding and accurately determining this pKa value is paramount for optimizing drug-like properties such as solubility, membrane permeability, protein binding, and target engagement.[2][3][4] This guide provides a comprehensive overview of the factors governing the pKa of the phenolic hydroxyl group in imidazo[1,2-a]pyridines, details rigorous experimental methods for its determination, and explores the utility of computational prediction in modern drug discovery workflows.

The Significance of pKa in Drug Development

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized.[5][6] This equilibrium dictates the charge state of a molecule in different physiological environments, from the acidic stomach to the neutral pH of the blood.[6] The ionization state affects a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution.

  • Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and better able to diffuse across biological membranes, such as the intestinal wall and the blood-brain barrier.[2][7]

  • Target Binding: The specific protonation state of a functional group can be essential for forming key interactions (e.g., hydrogen bonds) with a biological target.[3]

For phenolic hydroxyls on an imidazo[1,2-a]pyridine core, this pKa value determines the balance between the neutral phenol and the anionic phenolate, directly impacting the overall characteristics of the potential drug candidate.

Factors Influencing Phenolic Hydroxyl pKa

The acidity of the phenolic proton is modulated by the electronic properties of the entire molecule. The final pKa value is a result of the interplay between the inherent nature of the imidazo[1,2-a]pyridine core and the influence of any additional substituents.

2.1. The Imidazo[1,2-a]pyridine Core The bicyclic heteroaromatic system of the imidazo[1,2-a]pyridine ring itself influences the electron density of the attached phenolic ring through inductive and resonance effects, establishing a baseline acidity.

2.2. Substituent Effects The most significant modulation of the phenolic pKa comes from substituents on both the phenyl ring and the imidazo[1,2-a]pyridine scaffold. These effects are predictable based on classical physical organic chemistry principles.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the phenolic hydroxyl group. This stabilizes the resulting phenolate anion, making the proton easier to remove and thus lowering the pKa (increasing acidity).[8][9] The effect is most pronounced when these groups are positioned ortho or para to the hydroxyl group, where they can participate in resonance stabilization of the negative charge.[9] A computational study on 2-phenyl-imidazo[1,2-α]pyridine derivatives found that electron-withdrawing substituents leading to a low pKa were a key feature for potent activity as Aryl Hydrocarbon Receptor (AHR) ligands.[10]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3) and alkoxy (-OCH3) groups donate electron density to the ring. This destabilizes the negative charge of the phenolate anion, making the proton more difficult to remove and thereby increasing the pKa (decreasing acidity).[8]

Table 1: Predicted pKa Values of Phenolic Hydroxyl in a Hypothetical 2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine Series with Varying Substituents
Substituent (X) on Phenyl RingPositionElectronic EffectPredicted Phenolic pKa
-H-Neutral~9.5
-NO₂paraStrong EWG~7.0
-CNparaStrong EWG~7.5
-ClparaModerate EWG~8.8
-CH₃paraWeak EDG~9.8
-OCH₃paraStrong EDG~10.1

Note: These are illustrative values based on established principles of substituent effects to demonstrate trends. Actual experimental values would be required for specific molecules.[8][9]

Experimental Determination of pKa

Accurate experimental determination of pKa is the gold standard. Several robust methods are available, with the choice depending on the compound's properties, such as solubility and the quantity of sample available.

3.1. Potentiometric Titration

This is a highly precise and widely used classical method.[11][12] It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[13][14]

Causality Behind the Protocol: The goal is to generate a titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (phenol) and deprotonated (phenolate) species are equal.[13] The inflection point of this sigmoidal curve is used to accurately locate this value.[11][14] Carbonate-free solutions are critical for titrations at neutral-to-high pH to avoid buffering interference from dissolved CO₂.[12]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh and dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[11][12]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Add a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[13]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂.[13]

  • Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for a phenolic acid).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot). The pH at half the equivalence point volume is the pKa.[13][15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare Analyte Solution (10⁻³ - 10⁻⁴ M in KCl) Prepare_Titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) Setup Assemble Titration Cell (Stirrer, N₂ Purge) Prepare_Titrant->Setup Titrate Add Titrant in Increments Setup->Titrate Record Record pH at Each Step Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Inflection Identify Inflection Point (Equivalence Point) Plot->Inflection Calculate Determine pKa (pH at Half-Equivalence) Inflection->Calculate

Workflow for pKa determination by potentiometric titration.

3.2. UV-Vis Spectrophotometry

This method is ideal for compounds with lower solubility or when only small amounts of sample are available, offering higher sensitivity (>10⁻⁶ M) than potentiometry.[12] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra, provided a chromophore is located near the ionization site.[7][16]

Causality Behind the Protocol: A series of buffer solutions with known pH values are used to prepare solutions of the analyte at a constant total concentration. The absorbance is measured at a wavelength where the difference between the phenol and phenolate species is maximal.[16] Plotting absorbance versus pH yields a sigmoidal curve, and the inflection point directly corresponds to the pKa.[11][17][18] Using a 96-well plate format can significantly increase throughput.[7]

Experimental Protocol: UV-Vis Spectrophotometry (96-Well Plate Method)

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately pKa - 2 to pKa + 2.[7]

  • Wavelength Selection: Record the full UV-Vis spectra (e.g., 230-500 nm) of the compound in a highly acidic buffer (fully protonated) and a highly basic buffer (fully deprotonated) to identify the wavelength of maximum absorbance difference.

  • Sample Preparation: Prepare a stock solution of the compound in a co-solvent like DMSO (e.g., 10 mM).[7]

  • Plate Loading: In a 96-well UV-transparent plate, add the different buffer solutions to the wells. Add a small, fixed amount of the compound stock solution to each well, ensuring the final co-solvent concentration is low (e.g., ≤2% v/v). Include blank wells with only buffer for correction.[7]

  • Data Acquisition: Record the absorbance of each well at the pre-determined analytical wavelength using a plate reader.

  • Data Analysis: After correcting for the blank, plot the absorbance against the pH of the buffers. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the pKa value.[7]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement (96-Well Plate) cluster_analysis Analysis Prep_Buffers Prepare Buffer Series (Constant Ionic Strength) Prep_Stock Prepare Analyte Stock (e.g., 10 mM in DMSO) Select_Lambda Select Analytical Wavelength (λ) (from acidic/basic spectra) Load_Plate Load Buffers & Analyte Stock Select_Lambda->Load_Plate Measure_Abs Measure Absorbance at λ Load_Plate->Measure_Abs Plot_Data Plot Absorbance vs. pH Measure_Abs->Plot_Data Fit_Curve Fit to Sigmoidal Curve Plot_Data->Fit_Curve Determine_pKa pKa = Inflection Point Fit_Curve->Determine_pKa

High-throughput pKa determination using UV-Vis spectrophotometry.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative, particularly for complex molecules with multiple ionizable sites.[4][5] The method is based on the principle that the chemical shift (δ) of nuclei (typically ¹H) close to the ionizing group is sensitive to the protonation state.[11][19] By monitoring the change in chemical shift as a function of pH, a titration curve can be generated.[20] The pKa is the inflection point of this sigmoidal plot.[11][19]

Computational Prediction of pKa

In early-stage drug discovery, where large numbers of compounds are synthesized and screened, in silico pKa prediction has become an indispensable tool.[3][4] These methods offer rapid, cost-effective estimations to prioritize compounds for synthesis and experimental testing.[4]

4.1. Quantum Mechanical (QM) Methods These first-principles approaches calculate the pKa by computing the free energy difference (ΔG) between the protonated and deprotonated states of the molecule.[21][22] Methods like Density Functional Theory (DFT) are commonly used, often combined with continuum solvation models (e.g., PCM, COSMO-RS) to account for the effect of the aqueous environment.[21] While computationally intensive, they are highly general and can extrapolate well to novel chemical scaffolds.[22]

4.2. Empirical and Machine Learning Methods These data-driven approaches rely on large databases of experimentally measured pKa values.[23]

  • Linear Free Energy Relationships (LFER): These methods use established correlations, like the Hammett equation, to predict pKa based on the electronic properties of substituents.

  • Quantitative Structure-Property Relationship (QSPR): Machine learning algorithms are trained to recognize patterns between molecular descriptors (e.g., structural fragments, electronic properties) and the experimental pKa. Commercial software packages like those from Schrödinger, ChemAxon, and ACD/Labs utilize these approaches to provide fast and often accurate predictions for common chemical classes.[23]

Computational_pKa_Workflow cluster_qm Quantum Mechanics (QM) cluster_empirical Empirical / Machine Learning Input Input 2D/3D Molecular Structure QM_Calc Calculate Free Energy (ΔG) of Acid and Conjugate Base Input->QM_Calc Descriptors Generate Molecular Descriptors Input->Descriptors Solvation Apply Solvation Model (e.g., PCM, COSMO-RS) QM_Calc->Solvation QM_pKa Calculate pKa from ΔG Solvation->QM_pKa Output Predicted pKa Value QM_pKa->Output Model Apply Pre-trained Model (QSAR, LFER) Descriptors->Model Emp_pKa Predict pKa Model->Emp_pKa Emp_pKa->Output

General workflows for in silico pKa prediction.

Conclusion

The pKa of the phenolic hydroxyl group is a cornerstone property for any imidazo[1,2-a]pyridine-based drug discovery program. Its value directly shapes the ADME profile and ultimate therapeutic potential of a compound. A synergistic approach, combining high-throughput computational predictions to guide initial design with rigorous experimental validation by methods like potentiometry or spectrophotometry for key compounds, provides the most reliable path forward.[4] This integrated strategy empowers medicinal chemists to rationally design and optimize molecules, accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 280-289. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Tachikawa, H., & Igarashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7591. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Yıldırım, E., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 996-1003. Available at: [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

  • Perron, Y., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1045–1049. Available at: [Link]

  • Sàd-Rochio, F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1546–1549. Available at: [Link]

  • Al-Mokadem, A. H., & El-Sharkawy, M. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available at: [Link]

  • Hidayah, N., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1569, 042095. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? Retrieved from [Link]

  • Guchhait, G., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19, 6235-6256. Available at: [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. Available at: [Link]

  • Youssef, A. M., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2481-2486. Available at: [Link]

  • Al-Mokadem, A. H., & El-Sharkawy, M. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Available at: [Link]

  • Filo. (2025, October 9). QUESTION THREE (a) The pKa values of some protonated pyridines are provid... Retrieved from [Link]

  • Bíró, K., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569. Available at: [Link]

  • Kumar, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4387-4392. Available at: [Link]

  • El-Qami, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 14(4). Available at: [Link]

  • Di Rienzo, M., et al. (2025, August 1). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. bioRxiv. Available at: [Link]

  • Borrell, J. I., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric data with ab initio calculated bond lengths. New Journal of Chemistry, 41(18), 10077-10086. Available at: [Link]

  • Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 978–983. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • Asghar, J. (2021, February 12). Drug Absorption | Concept of pKa and Drug Ionization. YouTube. Retrieved from [Link]

  • Reusch, W. (2020, October 20). The Effect of Substituents on pKa. Chemistry LibreTexts. Retrieved from [Link]

  • Ghasemi, J., & Niazi, A. (2004). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Journal of Solution Chemistry, 33(5), 539-551. Available at: [Link]

  • Al-Shemary, R. K., & Al-Zaydi, K. M. (2025, September 3). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. Retrieved from [Link]

  • Gonzalez-Vera, J. A., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 18(1), 10. Available at: [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(6), 6615–6648. Available at: [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Uchida, T., et al. (1993). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. Journal of Heterocyclic Chemistry, 30(4), 1081-1085. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4887. Available at: [Link]

  • de Oliveira, R. S., et al. (2018). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. ChemistrySelect, 3(44), 12435-12439. Available at: [Link]

  • Patel, R. B., et al. (2013). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Antimicrobial activity. Der Pharma Chemica, 5(2), 199-206. Available at: [Link]

Sources

Methodological & Application

Condensation reaction protocols for 2-aminopyridine and alpha-haloketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IP Topic: Condensation Reaction Protocols for 2-Aminopyridine and


-Haloketones (Synthesis of Imidazo[1,2-a]pyridines)
Date:  February 25, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anxiolytics (e.g., Zolpidem, Alpidem), anti-inflammatory agents, and kinase inhibitors.[1] The construction of this fused heterocycle via the condensation of 2-aminopyridines with


-haloketones (a Hantzsch-type synthesis) remains the most reliable method for scale-up and library generation.

This guide provides three validated protocols ranging from classical thermal condensation to modern microwave-assisted and green chemistry approaches. It moves beyond textbook descriptions to address practical challenges: regioselectivity, handling lachrymatory reagents, and purification of the hydrobromide salts.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction is a bimolecular nucleophilic substitution (


) followed by an intramolecular cyclodehydration.

Key Mechanistic Nuance: Contrary to intuitive assumptions about the exocyclic amine (


), the endocyclic ring nitrogen  is the more nucleophilic site. It attacks the 

-carbon of the haloketone first.
  • Step 1 (

    
    -Alkylation):  The ring nitrogen attacks the 
    
    
    
    -haloketone, displacing the halide to form a pyridinium salt intermediate.
  • Step 2 (Cyclization): The exocyclic amine attacks the carbonyl carbon, closing the five-membered ring.

  • Step 3 (Dehydration): Loss of water aromatizes the system to form the stable imidazo[1,2-a]pyridine.

Mechanism Reactants 2-Aminopyridine + α-Haloketone Intermediate N-Alkylated Pyridinium Salt Reactants->Intermediate SN2 Attack (Ring Nitrogen) Cyclization Hemiaminal Intermediate Intermediate->Cyclization Intramolecular Attack Product Imidazo[1,2-a]pyridine (Aromatized) Cyclization->Product - H₂O (Dehydration)

Figure 1: The stepwise formation of the imidazo[1,2-a]pyridine core.[2] Note that the intermediate pyridinium salt can sometimes be isolated if the reaction is stopped early.

Safety Advisory: Handling -Haloketones

CRITICAL WARNING: Reagents such as Phenacyl bromide (2-bromoacetophenone) and Chloroacetone are potent lachrymators (tear gas agents).

  • Engineering Controls: All weighing and transfers must be performed in a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and rinse glassware before removal from the hood.

  • PPE: Double nitrile gloves and tightly fitting safety goggles are mandatory.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Robust & Scalable)

Best for: Multi-gram scale-up, thermally stable substrates, and labs without microwave reactors.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[2][3]

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Ethanol (anhydrous preferred, 5–10 mL per mmol)

  • Sodium Bicarbonate (

    
    )
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of

    
    -bromoacetophenone in Ethanol.
    
  • Addition: Add 1.0 equiv of 2-aminopyridine. The solution may turn slightly yellow or orange.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–8 hours.
    
    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting halide usually disappears first.

  • Workup (Option 1 - Neutral Product):

    • Cool the mixture to room temperature.

    • Add solid

      
       (1.5 equiv) and stir for 30 mins to neutralize the HBr generated.
      
    • Remove solvent under reduced pressure.[3]

    • Resuspend residue in water/ethyl acetate. Extract, dry (

      
      ), and concentrate.[4]
      
  • Workup (Option 2 - HBr Salt precipitations):

    • Often, upon cooling, the product crystallizes out as the hydrobromide salt.

    • Filter the solid, wash with cold ethanol/ether. This is often purer than the free base.

Typical Yield: 75–90%

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sluggish reactions, and substituted pyridines with low nucleophilicity.

Reagents:

  • Substituted 2-Aminopyridine (1.0 mmol)[2][3]

  • 
    -Haloketone (1.0 mmol)
    
  • Solvent: Ethanol (2 mL) OR Solvent-free (on solid support)

Procedure:

  • Loading: Place reactants in a 10 mL microwave-compatible crimp-top vial. Add 2 mL of Ethanol.

  • Irradiation: Cap the vial. Irradiate at 100–120°C for 10–20 minutes (Power: Dynamic, max 150W).

    • Note: If using 2-amino-5-nitropyridine (electron-poor), increase temp to 140°C.

  • Purification:

    • Decant the reaction mixture into a round-bottom flask.

    • Remove solvent.[3][5]

    • Recrystallize directly from EtOH or EtOAc/Hexane.

Typical Yield: 85–98% (Time reduced from 8h to 15 min).

Protocol C: Green Synthesis (Aqueous/Catalyst-Free)

Best for: Environmental compliance, avoiding volatile organic compounds (VOCs).

Reagents:

  • 2-Aminopyridine[5][6][7][8][9][10][11][12][13]

  • 
    -Haloketone[9]
    
  • Solvent: Water (deionized)

  • Additives: Sodium Dodecyl Sulfate (SDS, 10 mol%) - Optional, acts as a micellar catalyst.

Procedure:

  • Suspension: Mix reactants (1.0 mmol each) in water (5 mL). If reagents are hydrophobic, add SDS to form an emulsion.

  • Reaction: Heat at 60–80°C for 2–4 hours.

    • Observation: The product often precipitates out of the water as a solid as the reaction progresses.

  • Isolation:

    • Cool to room temperature.[14][15]

    • Filter the solid precipitate.

    • Wash with water (to remove HBr and SDS) and a small amount of cold ether.

  • Drying: Dry in a vacuum oven at 50°C.

Typical Yield: 80–95%

Data Comparison: Method Efficiency

ParameterProtocol A (Thermal/EtOH)Protocol B (Microwave)Protocol C (Green/Water)
Reaction Time 4 – 12 Hours10 – 20 Minutes2 – 5 Hours
Temperature 78°C (Reflux)100 – 140°C60 – 80°C
Yield (Avg) 75 – 85%90 – 98%80 – 92%
Purification Extraction/Column often neededCrystallization usually sufficientFiltration (Precipitate)
Scalability High (kg scale)Low (mg to g scale)Medium

Case Study: Synthesis of Zolpidem Intermediate

Context: Zolpidem is a blockbuster hypnotic drug. The core scaffold is constructed using the condensation protocol.[11][16]

Target Molecule: 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Precursors: 2-Amino-5-methylpyridine + 2-Bromo-4'-methylacetophenone[17]

Workflow:

  • Bromination: 4'-Methylacetophenone is brominated (using

    
     or NBS) to generate the 
    
    
    
    -bromoketone.
  • Condensation:

    • The crude bromoketone is dissolved in Ethanol.

    • 2-Amino-5-methylpyridine is added.[6][14][13][17]

    • Reflux for 4 hours.

  • Outcome: The specific methyl substitution at position 6 of the pyridine ring does not sterically hinder the ring nitrogen. The reaction proceeds with high regioselectivity.[14][12]

  • Significance: This intermediate allows for subsequent Mannich reaction at the C-3 position to install the amide side chain of Zolpidem.

Troubleshooting & Optimization

Decision Matrix for Protocol Selection:

DecisionTree Start Start: Choose Protocol Scale Is Scale > 10g? Start->Scale Speed Is speed critical? Scale->Speed No ProtoA Protocol A (Thermal/EtOH) Scale->ProtoA Yes Solubility Are reactants water soluble? ProtoC Protocol C (Green/Water) Solubility->ProtoC No (Use SDS) Solubility->ProtoC Yes Speed->Solubility No ProtoB Protocol B (Microwave) Speed->ProtoB Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

Common Issues:

  • Dark/Tarry Reaction Mixture: This indicates decomposition, often due to excessive heat or oxidation.

    • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add the

      
      -haloketone dropwise to the amine.
      
  • Incomplete Cyclization: TLC shows an intermediate spot (the uncyclized salt).

    • Fix: Add a weak base (NaHCO3) or catalytic Lewis acid (

      
      ) to drive the dehydration step.
      
  • Regioisomers: Rare, but possible if the exocyclic amine is highly substituted.

    • Verification: Use HMBC NMR to confirm the correlation between the bridgehead carbons and the ring protons.

References

  • Tschitschibabin, A. E. (1925).[11] "Über die Tautomerie des

    
    -Aminopyridins und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational Hantzsch-type synthesis)
    
  • Bagdi, A. K., et al. (2013). "Green synthesis of imidazo[1,2-a]pyridines using water as a solvent." RSC Advances. (Green Protocol C)

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron. (Microwave Protocol B)

  • Sumalatha, Y., et al. (2009).[17] "A simple, efficient and scalable synthesis of hypnotic agent, zolpidem."[16][17] Arkivoc. (Case Study: Zolpidem)

  • Goel, R., et al. (2019). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review." Current Organic Chemistry. (General Review)

Sources

Functionalization of C-3 position in 2-Methylimidazo[1,2-a]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of the C-3 position in 2-methylimidazo[1,2-a]pyridin-7-ol (Compound 1) . This scaffold is a privileged structure in medicinal chemistry, serving as a core for GABA receptor agonists, anti-inflammatory agents, and fluorescent probes. The presence of the 2-methyl group blocks the C-2 position, forcing regioselectivity to C-3. However, the 7-hydroxyl (7-OH) group introduces significant electronic activation and solubility challenges that distinguish this substrate from the standard imidazo[1,2-a]pyridine. This note provides validated protocols for Formylation, Halogenation, and C-H Arylation, with specific emphasis on handling the amphoteric nature of the 7-hydroxy derivative.

Strategic Analysis & Mechanistic Grounding

Electronic Landscape

The imidazo[1,2-a]pyridine ring is electron-rich, with the C-3 position possessing the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the primary site for Electrophilic Aromatic Substitution (EAS).

  • 2-Methyl Effect: Sterically hinders the C-2 position and provides weak electron donation, further stabilizing the C-3 transition state.

  • 7-Hydroxyl Effect (Critical): The 7-OH is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring, which communicates to the imidazole ring.

    • Consequence:Compound 1 is significantly more nucleophilic than the unsubstituted parent. Reaction times for EAS should be reduced to prevent over-reaction or decomposition.

    • Challenge: The 7-OH is acidic (pKa ~9-10). In basic conditions (common in Pd-catalysis), it forms a phenoxide anion, which can alter solubility or coordinate to metal catalysts.

Reaction Landscape Visualization

ReactionLandscape Start 2-Methylimidazo[1,2-a] pyridin-7-ol (1) Formyl 3-Formyl Derivative (Vilsmeier-Haack) Start->Formyl POCl3, DMF (Electrophilic) Halo 3-Halo Derivative (NBS/NIS) Start->Halo NXS, MeCN (Halogenation) Aryl 3-Aryl Derivative (Pd-Catalyzed C-H) Start->Aryl Ar-X, Pd(OAc)2 (C-H Activation) Mannich 3-Aminomethyl (Mannich Reaction) Start->Mannich HCHO, HNR2 (Multicomponent)

Figure 1: Strategic divergence from the C-3 position. The 2-methyl group ensures regioselectivity, while the 7-OH modulates reactivity.

Detailed Experimental Protocols

Protocol A: C-3 Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde (-CHO) group at C-3.[1] This is the most robust gateway reaction. Mechanism: The electron-rich C-3 attacks the electrophilic chloroiminium ion generated in situ.

Reagents:

  • Substrate (1): 1.0 equiv

  • Phosphorus Oxychloride (

    
    ): 1.2 equiv
    
  • DMF (Anhydrous): 5-10 volumes (acts as solvent and reagent)

Step-by-Step Workflow:

  • Preparation: Charge a dried round-bottom flask with anhydrous DMF. Cool to 0°C under

    
     atmosphere.
    
  • Activation: Add

    
     dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins at 0°C to generate the Vilsmeier reagent (white suspension/precipitate may form).
    
  • Addition: Dissolve Compound 1 in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

    • Expert Note: Unlike unsubstituted imidazopyridines, the 7-OH variant is highly reactive. Maintain 0°C to prevent tars.

  • Reaction: Allow to warm to room temperature (RT). Monitor by TLC (approx. 1-3 hours).

    • Endpoint: Disappearance of starting material (

      
       in 5% MeOH/DCM) and appearance of a lower 
      
      
      
      aldehyde spot.
  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing sodium acetate (buffered hydrolysis is preferred over strong base to protect the phenol). Stir for 1 hour.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc (3x), but ensure the aqueous layer pH is adjusted to ~6-7 (isoelectric point vicinity) to maximize recovery of the amphoteric product.

Yield Expectation: 75-85%

Protocol B: Regioselective C-3 Halogenation

Objective: Synthesis of 3-bromo or 3-iodo precursors for Suzuki/Sonogashira couplings.

Reagents:

  • Substrate (1): 1.0 equiv

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS): 1.05 equiv

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve Compound 1 in MeCN (0.1 M).

    • Why MeCN? It solubilizes the polar substrate better than DCM and avoids the chlorination side-reactions possible with chlorinated solvents.

  • Addition: Add NBS/NIS portion-wise at 0°C .

    • Expert Note: The 7-OH group activates the ring so strongly that rapid addition can lead to minor 5-position halogenation or oxidation. Slow addition at low temp controls this.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually complete within 1 hour.

  • Workup: Dilute with water. The halogenated product is less soluble than the starting material and typically precipitates.

  • Purification: Recrystallization from EtOH is usually sufficient. Avoid column chromatography if possible, as the phenolic halide can streak on silica.

Data Summary:

HalogenReagentTempTimeYieldNote
Bromine NBS0°C45 min88%Light sensitive product
Iodine NISRT1 h82%Use dark conditions
Protocol C: Direct Pd-Catalyzed C-H Arylation

Objective: Direct coupling of C-3 with Aryl Bromides, bypassing the halogenation step.[2] Challenge: The free 7-OH can poison Pd catalysts or consume base.

Decision Tree:

  • Pathway 1: Direct (Green). Use if Ar-Br is electron-deficient.[3]

  • Pathway 2: Protected (Robust). Use if Ar-Br is electron-rich or sterically hindered. (Recommended)

Protocol (Pathway 2 - O-Protected Strategy):

  • Protection: Treat Compound 1 with TBDMS-Cl (1.2 eq) and Imidazole (2.0 eq) in DMF to generate the silyl ether.

  • C-H Activation:

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%) or XPhos (for difficult substrates)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.2 M)

    • Partner: Aryl Bromide (1.2 equiv)

  • Conditions: Heat at 100°C under Argon for 12-16 hours.

  • Deprotection: Treat the crude mixture with TBAF (1.0 eq) in THF to recover the 7-OH biaryl product.

Mechanism Visualization (C-H Activation):

CHActivation Step1 Pd(II) Coordination to N-1 of Imidazo[1,2-a]pyridine Step2 CMD (Concerted Metalation-Deprotonation) at C-3 Position Step1->Step2 Acetate assisted Step3 Oxidative Addition of Ar-Br Step2->Step3 Step4 Reductive Elimination (C-C Bond Formation) Step3->Step4 Step4->Step1 Regenerate Pd(0/II)

Figure 2: Proposed catalytic cycle involving Concerted Metalation-Deprotonation (CMD).

Troubleshooting & Optimization

  • Solubility Issues:

    • Problem: 2-Methylimidazo[1,2-a]pyridin-7-ol is poorly soluble in non-polar solvents (Hexane/Toluene) due to H-bonding.

    • Solution: Use DMF, DMSO, or DMAc for reactions. For workups, adjust pH to neutral to precipitate the zwitterionic-like species.

  • Regioselectivity Leaks:

    • Problem: Halogenation observed at C-5.

    • Cause: Reaction temperature too high or excess reagent. The 7-OH activates C-5 secondarily.

    • Solution: Strictly control stoichiometry (1.0-1.05 eq) and keep temperature < 0°C during addition.

  • Tautomerism:

    • While the 7-OH form is dominant, the keto-imine tautomer can interfere in protic solvents. Using aprotic polar solvents (DMF/MeCN) locks the aromatic phenol form, facilitating the desired C-3 attack.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Journal of Heterocyclic Chemistry, 2012. Link

  • C-3 Functionalization Reviews

    • Koubachi, J. et al. "Functionalization of Imidazo[1,2-a]pyridines: A Review." European Journal of Organic Chemistry, 2014. Link

  • Vilsmeier-Haack Protocols

    • Meth-Cohn, O. et al.[4] "The Vilsmeier-Haack Reaction."[1][4][5] Comprehensive Organic Synthesis, 1991. Link

  • Pd-Catalyzed C-H Arylation

    • Gommermann, N. et al. "C-H Activation of Heterocycles." Organic Letters, 2011. (Contextualizing C-3 selectivity). Link

  • Electronic Effects of 7-Substituents

    • Bagdi, A.K. et al. "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines."[6] RSC Advances, 2015. Link

Sources

The Synthesis and Evaluation of Imidazo[1,2-a]pyridine-Based GABA-A Receptor Ligands: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of imidazo[1,2-a]pyridine-based ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor. This privileged scaffold is the backbone of numerous clinically significant drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic potential. This guide offers a blend of theoretical insights and detailed, actionable protocols to empower the seamless navigation of the synthesis, purification, and biological characterization of this important class of compounds.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines as GABA-A Receptor Modulators

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its modulation by endogenous GABA is crucial for maintaining the delicate balance between neuronal excitation and inhibition. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates its pharmacological properties.[2] The benzodiazepine binding site, located at the interface of α and γ subunits, is a key allosteric site for many therapeutic agents.[1]

Imidazo[1,2-a]pyridines have emerged as a highly successful class of non-benzodiazepine ligands that act at this site.[3] Their clinical utility stems from their ability to exhibit subtype selectivity, particularly for different α subunits (α1, α2, α3, α5), which are associated with distinct physiological effects.[4][5] For instance, ligands with a preference for the α1 subtype are typically associated with sedative and hypnotic effects, while those targeting α2/α3 subtypes often exhibit anxiolytic properties with a reduced sedative profile.[4][6] This guide will delve into the synthetic strategies to access these molecules and the assays required to characterize their interaction with GABA-A receptors.

Synthetic Routes and Methodologies: A Practical Approach

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various robust and versatile methods. This section will detail two of the most powerful and widely employed strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and a late-stage functionalization via the Buchwald-Hartwig amination.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Convergent Approach to 3-Aminoimidazo[1,2-a]pyridines

The GBB reaction is a one-pot, three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, offering rapid access to diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[7][8] This convergent approach is highly valued for its efficiency and atom economy in building molecular complexity.

Diagram 1: The Groebke-Blackburn-Bienaymé Reaction Pathway

GBB_Reaction Amine 2-Aminopyridine Schiff_Base Schiff Base Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Schiff_Base->Nitrilium_Ion Product 3-Aminoimidazo[1,2-a]pyridine Nitrilium_Ion->Product Intramolecular Cyclization

Caption: A simplified workflow of the GBB reaction.

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction [9]

This protocol provides a general method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be adapted for various substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ammonium chloride (NH₄Cl) (0.2 equiv)

  • Methanol (MeOH)

  • Round-bottom flask or sealed vial

  • Magnetic stirrer

Procedure:

  • To a sealed vial or round-bottom flask, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), isocyanide (1.0 equiv), and ammonium chloride (0.2 equiv).

  • Add methanol to achieve a concentration of approximately 1.0 M with respect to the 2-aminopyridine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

Expertise & Experience: The choice of catalyst can be crucial. While ammonium chloride is a mild and effective catalyst, other Brønsted or Lewis acids like p-toluenesulfonic acid can also be employed.[10] The reaction is generally tolerant of a wide range of functional groups on all three components, making it a powerful tool for generating diverse compound libraries.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the formation of C-N bonds.[11][12] This reaction is particularly useful for the late-stage functionalization of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of various amino groups.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx Ar-Pd(II)-NHR'R''(L_n) OxAdd->LigandEx Ligand Exchange (HNR'R'') RedElim C-N Bond Formation LigandEx->RedElim Reductive Elimination RedElim->Pd0 Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloro-imidazo[1,2-a]pyridine [13]

This protocol provides a representative procedure for the amination of a halo-substituted imidazo[1,2-a]pyridine.

Materials:

  • 2-Chloro-imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol %)

  • X-Phos (10 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

Procedure:

  • In an oven-dried Schlenk tube or microwave vial, combine the 2-chloro-imidazo[1,2-a]pyridine (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (10 mol %), X-Phos (10 mol %), and NaOt-Bu (1.4 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC). Microwave irradiation can often accelerate the reaction.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like X-Phos are often highly effective.[14] The base is also a key parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used. The reaction conditions may need to be optimized for specific substrates.

Purification and Characterization: Ensuring Compound Integrity

Purification by Column Chromatography

Flash column chromatography is the most common method for purifying imidazo[1,2-a]pyridine derivatives.[15]

Table 1: Common Solvent Systems for Column Chromatography

Polarity of CompoundTypical Solvent SystemGradient
Low to MediumHexane/Ethyl AcetateStart with a low percentage of ethyl acetate and gradually increase.
Medium to HighDichloromethane/MethanolStart with a low percentage of methanol and gradually increase.
Basic CompoundsDichloromethane/Methanol with 1% TriethylamineThe addition of a small amount of triethylamine can prevent streaking on the silica gel.

Expertise & Experience: The ideal Rf value for the desired compound on a TLC plate for good separation during column chromatography is typically between 0.2 and 0.4.[16] If a compound is unstable on silica gel, using a less acidic stationary phase like alumina may be beneficial.[16]

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the compound.

Biological Evaluation: Assessing GABA-A Receptor Activity

The biological activity of the synthesized imidazo[1,2-a]pyridine ligands is assessed through a series of in vitro assays to determine their affinity and functional effects at the GABA-A receptor.

Radioligand Binding Assay: Determining Receptor Affinity

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. For the benzodiazepine site on the GABA-A receptor, [³H]flunitrazepam is a commonly used radioligand.

Protocol 3: [³H]Flunitrazepam Radioligand Binding Assay

This protocol is adapted from a standard procedure for assessing binding to the GABA-A receptor benzodiazepine site.

Materials:

  • Rat whole brain membranes (or cell lines expressing specific GABA-A receptor subtypes)

  • [³H]Flunitrazepam (specific activity ~80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Diazepam (for non-specific binding determination)

  • Test compounds

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat whole brain or from cells expressing the GABA-A receptor.

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: Membrane preparation, assay buffer, and [³H]flunitrazepam (final concentration ~1 nM).

    • Non-specific Binding: Membrane preparation, diazepam (final concentration 10 µM), and [³H]flunitrazepam.

    • Competition Binding: Membrane preparation, varying concentrations of the test compound, and [³H]flunitrazepam.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Expertise & Experience: To determine selectivity for different α subunits, this assay can be performed using cell lines stably expressing recombinant GABA-A receptors with defined subunit compositions (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

Electrophysiology: Measuring Functional Activity

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ligands on ion channels like the GABA-A receptor. This technique allows for the direct measurement of ion flow through the channel in response to GABA and the modulatory effects of test compounds.

Diagram 3: Whole-Cell Patch Clamp Setup

Patch_Clamp cluster_cell Cell cluster_pipette Pipette cluster_electronics Recording Equipment Cell Neuron or HEK293 Cell Expressing GABA-A Receptors Amplifier Amplifier Cell->Amplifier Measures current or voltage Pipette Glass Micropipette (Intracellular Solution) Pipette->Cell Forms a gigaohm seal with the cell membrane Computer Data Acquisition System Amplifier->Computer Records and analyzes the signal

Caption: A schematic of a whole-cell patch clamp recording setup.

Protocol 4: Whole-Cell Patch-Clamp Recording on HEK293 Cells [2][17]

This protocol outlines a method for assessing the modulatory effects of imidazo[1,2-a]pyridine derivatives on GABA-A receptors expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype.

  • External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2 with KOH.

  • GABA

  • Test compounds

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

Procedure:

  • Cell Culture: Plate the HEK293 cells on coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Drug Application:

    • Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with the test compound to measure its modulatory effect.

    • Perform a full dose-response curve for the test compound to determine its EC₅₀ and maximal efficacy.

  • Data Analysis: Analyze the recorded currents to quantify the potentiation or inhibition of the GABA-induced current by the test compound.

Expertise & Experience: The choice of GABA concentration is critical. Using a low concentration allows for the sensitive detection of positive allosteric modulators. The functional selectivity of a compound for different α subunits can be determined by testing it on cells expressing different receptor subtypes.

Structure-Activity Relationships (SAR): Guiding Ligand Design

The pharmacological profile of imidazo[1,2-a]pyridine-based GABA-A receptor ligands is highly dependent on their substitution pattern. Understanding these structure-activity relationships is key to designing compounds with desired properties.

  • Substituents on the Imidazo Ring: The nature of the substituent at the 2- and 3-positions of the imidazo[1,2-a]pyridine core significantly influences affinity and efficacy. For example, in the case of zolpidem, the N,N-dimethylacetamide group at the 3-position is crucial for its high affinity and hypnotic activity.

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring can fine-tune the subtype selectivity of the ligand. For example, the introduction of certain groups can favor binding to α2/α3 subtypes over the α1 subtype, leading to an anxiolytic rather than a sedative profile.[4][18]

  • Imidazo[1,2-a]pyrimidine Scaffold: The related imidazo[1,2-a]pyrimidine scaffold has also been extensively explored and can exhibit functional selectivity for α2/α3 subtypes.[6][18]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and clinically validated platform for the development of novel GABA-A receptor modulators. By leveraging powerful synthetic methodologies such as the Groebke-Blackburn-Bienaymé reaction and the Buchwald-Hartwig amination, medicinal chemists can efficiently generate diverse libraries of these compounds. Subsequent characterization of their affinity and functional activity through radioligand binding assays and patch-clamp electrophysiology provides the crucial data needed to guide the optimization of these ligands for improved potency, selectivity, and therapeutic potential. This guide provides a solid foundation of both the "why" and the "how," empowering researchers to confidently advance their drug discovery programs in this important area.

References

  • Blackaby, W. P., Atack, J. R., Bromidge, F., Castro, J. L., Goodacre, S. C., Hallett, D. J., ... & Street, L. J. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABAA ligands. Bioorganic & medicinal chemistry letters, 16(5), 1175–1179.
  • Chernyak, N., & Gevorgyan, V. (2010). General and Efficient Copper-Catalyzed Three-Component Coupling Reaction towards Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem.
  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Guetzoyan, L., Nikbin, N., Baxendale, I. R., & Ley, S. V. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 4(2), 764-769.
  • Hollands, E. C., Dale, T. J., Baxter, A. W., Meadows, H. J., Powell, A. J., Clare, J. J., & Trezise, D. J. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of biomolecular screening, 14(7), 769–780.
  • Martínez-Muñoz, D., Zarate-Hernández, C., Hernández-Vázquez, M. A., Velasco-Bejarano, B., Rivera-Islas, J., Herrera-Ruiz, D., & García-Mera, X. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum, MDPI.
  • Jennings, A. S., Lewis, R. T., Russell, M. G., Hallett, D. J., Street, L. J., Castro, J. L., ... & Atack, J. R. (2006). Imidazo[1,2-b][18][19][20]triazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. Bioorganic & medicinal chemistry letters, 16(6), 1477–1480.

  • Morales-Ríos, M. S., Gnecco, D., Galindo, A., Mendoza, G., & Martínez, R. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2018(4), M1025.
  • Nagarapu, L., Kantevari, S., Vangala, V., & Reddy, C. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(2), 315-320.
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  • Pal, A., & Gupta, V. (2012). Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters, 14(18), 4830-4833.
  • Panda, G., & Ganesher, K. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263.
  • Goodacre, S. C., Street, L. J., Hallett, D. J., Crawforth, J. M., Kelly, S., Owens, A. P., ... & Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of medicinal chemistry, 49(1), 35–38.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
  • Schön, U., Milius, W., & Csuk, R. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1083–1089.
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  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

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  • Wang, H., Tan, S., Xu, L., & Yin, H. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(18), 9732.
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  • Chambers, M. S., Atack, J. R., Broughton, H. B., Collinson, N., Cook, S. M., Dawson, G. R., ... & MacLeod, A. M. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 62(8), 4009–4021.
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  • Neves, A. P. O., de Mattos, M. C. S., & da Silva, F. d. C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC medicinal chemistry.
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Application Note: Using 2-Methylimidazo[1,2-a]pyridin-7-ol in Fragment-Based Drug Discovery

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its ability to bind diverse biological targets, particularly kinases (ATP-competitive inhibitors), GPCRs (GABA modulation), and anti-infective targets.[1][2]

2-Methylimidazo[1,2-a]pyridin-7-ol represents a high-value "seed" fragment. Unlike the bare scaffold, the 7-hydroxyl group provides a critical handle for solubility and chemical elaboration (the "Grow" strategy), while the 2-methyl group offers immediate lipophilic contacts and conformational restriction.[1] This guide details the physicochemical profiling, screening protocols, and chemical elaboration strategies required to transition this fragment from a hit to a lead compound.

Physicochemical Profile & "Rule of 3" Compliance

Before screening, the fragment must be characterized to ensure it meets the stringent requirements of FBDD (high solubility, low molecular weight, ligand efficiency).[2]

PropertyValue / DescriptionFBDD Relevance
Molecular Weight 148.16 DaIdeal. Well below the "Rule of 3" limit (<300 Da), allowing significant mass addition during optimization.
cLogP ~0.8 - 1.2Optimal. Sufficiently lipophilic to cross membranes but polar enough for aqueous solubility.
H-Bond Donors 1 (7-OH)Provides a specific vector for interactions or growth.[1]
H-Bond Acceptors 2 (N1, 7-OH)N1 is the critical hinge-binding motif in kinase inhibitors.[1]
pKa (N1) ~5.6 - 6.0Neutral at physiological pH; protonatable in acidic pockets.
pKa (7-OH) ~9.0 - 9.5Phenolic character; ionizable at high pH.
Solubility >10 mM (DMSO)Suitable for high-concentration NMR/SPR stocks.[1]

Synthesis & Quality Control Protocol

If the specific fragment is not commercially available in high purity, it must be synthesized.[2] The 2-methyl substituent is introduced via cyclization with chloroacetone.

Protocol: Cyclization of 2-Amino-4-hydroxypyridine

Principle: The synthesis utilizes a condensation reaction between a 2-aminopyridine derivative and an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Reagents:

  • 2-Amino-4-hydroxypyridine (CAS: 21715-90-2)

  • Chloroacetone (CAS: 78-95-5)[1]

  • Ethanol (Solvent)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-amino-4-hydroxypyridine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol (1.1 eq) of chloroacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the amine.
    
  • Precipitation: Cool the reaction to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.

  • Neutralization: Concentrate the solvent under reduced pressure. Resuspend the residue in minimal water and neutralize with saturated

    
     solution to pH 7–8.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    , filter, and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Silica, DCM

    
     5% MeOH/DCM).
    

QC Criteria:

  • Purity: >95% by HPLC (254 nm).

  • Identity:

    
     NMR must show the characteristic singlet for C3-H (~7.5 ppm) and the methyl group (~2.3 ppm).[1]
    

Fragment Screening Workflows

Due to the low affinity of fragments (


2
Method A: Ligand-Observed NMR (STD-NMR)

Best for confirming binding in solution.[1]

  • Sample Prep: Prepare 500

    
     samples in 
    
    
    buffered to pH 7.4.
    • Protein Conc: 5–10

      
      .
      
    • Fragment Conc: 500

      
       (100-fold excess).
      
  • Pulse Sequence: Saturation Transfer Difference (STD).

    • On-Resonance: Irradiate protein methyls (-0.5 ppm).

    • Off-Resonance: Irradiate far from signals (30 ppm).

  • Data Analysis: Subtract "On" from "Off". Signals appearing in the difference spectrum belong to the fragment binding to the protein.

    • Insight: If the 2-methyl signal shows a strong STD effect, it confirms the methyl group is in close contact with the protein surface (e.g., hydrophobic pocket).[2]

Method B: X-ray Crystallography (Soaking)

Best for determining "Growth Vectors".[1]

  • Crystal Growth: Grow apo-crystals of the target protein (e.g., Kinase domain) using standard hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 10–50 mM of 2-Methylimidazo[1,2-a]pyridin-7-ol (with <10% DMSO).

  • Incubation: Soak for 1–24 hours. (Small fragments diffuse rapidly).

  • Collection: Flash freeze and collect diffraction data.

  • Refinement: Look for

    
     density in the ATP-binding pocket (hinge region).
    

Chemical Elaboration Strategy (The "Grow" Phase)

Once binding is confirmed, the fragment must be elaborated to improve potency.[2] The 2-Methylimidazo[1,2-a]pyridin-7-ol scaffold offers three distinct vectors.

Vector Map & Functionalization Logic

GFragment2-Methylimidazo[1,2-a]pyridin-7-ol(Core Scaffold)N1Vector 1: N-1 Position(H-Bond Acceptor)Fragment->N1C3Vector 2: C-3 Position(Nucleophilic Carbon)Fragment->C3O7Vector 3: 7-OH Group(Solvent Front / Solubility)Fragment->O7HingeHinge Binding(Do Not Modify)N1->HingeKinasesMetalMetal Coordination(e.g., Heme, Zn)N1->MetalMetalloenzymesEASElectrophilic Aromatic Substitution(Halogenation, Formylation)C3->EASIntroduce Cl/Br/CHOGBBGroebke-Blackburn-Bienaymé(Multicomponent Reaction)C3->GBBAccess Selectivity PocketEtherEther Synthesis(Mitsunobu / Alkylation)O7->EtherGrow towards Solvent

Figure 1: Strategic Vector Map for 2-Methylimidazo[1,2-a]pyridin-7-ol.[1] The N1 is typically the anchor, while C3 and O7 are growth points.[2]

Elaboration Protocols
1. Growing from C-3 (The Selectivity Vector)

The C-3 position is electron-rich. It can be functionalized to reach the "gatekeeper" residue in kinases.

  • Reaction: Groebke-Blackburn-Bienaymé (GBB) .[3]

  • Protocol: React the 2-aminopyridine precursor (before cyclization) or the imidazopyridine itself (via aldehyde intermediate) with an isocyanide and aldehyde.[1]

  • Alternative: Electrophilic Halogenation . Treat with NBS (N-bromosuccinimide) in acetonitrile to install a Bromine at C-3. This allows subsequent Suzuki coupling to add aryl groups.

2. Growing from 7-OH (The Solubility/Solvent Vector)

The 7-hydroxyl often points toward the solvent interface. Modifying this improves physicochemical properties or reaches surface residues.

  • Reaction: Mitsunobu Reaction or Williamson Ether Synthesis .

  • Protocol:

    • Dissolve Fragment (1 eq) in DMF.

    • Add

      
       (2 eq) and an alkyl halide (e.g., 2-morpholinoethyl chloride).
      
    • Heat to

      
       for 4 hours.
      
    • Result: A 7-alkoxy derivative with improved solubility and a "tail" to interact with solvent-exposed residues.

Case Study: Designing a c-Met Kinase Inhibitor

Objective: Use 2-Methylimidazo[1,2-a]pyridin-7-ol to inhibit c-Met (Hepatocyte Growth Factor Receptor).[1]

  • Hit Identification: The fragment binds to the ATP pocket.

    • Interaction: N1 accepts an H-bond from the backbone NH of the hinge region (Met1160).

    • Constraint: The 2-methyl group sits in a small hydrophobic pocket, restricting rotation and reducing entropy loss upon binding.

  • Optimization (Step 1 - C3):

    • Action: Bromination at C-3 followed by Suzuki coupling with a substituted phenylboronic acid.

    • Result: The new phenyl group extends into the hydrophobic back-pocket, increasing potency from

      
       to 
      
      
      .
  • Optimization (Step 2 - 7-OH):

    • Action: Alkylation of 7-OH with a solubilizing morpholine chain.

    • Result: The chain extends into the solvent, improving metabolic stability and solubility.[2] Final

      
      .
      

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega, 2026.[1][2]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021.[1]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2017.[1]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening. European Journal of Medicinal Chemistry, 2025.[1]

  • pKa Data Compilation (Williams). Organic Chemistry Data, 2022.[1][2]

  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis inhibitors. Scientific Reports, 2014.[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization of 2-aminopyridines with chloroacetone Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Introduction: The Reaction Landscape

You are likely attempting to synthesize 2-methylimidazo[1,2-a]pyridine (or a derivative) via the condensation of a 2-aminopyridine with chloroacetone. This is a cornerstone reaction in medicinal chemistry, as the imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors.

While theoretically a simple


 alkylation followed by cyclodehydration, this reaction is notorious for variable yields. Users frequently report "black tars," incomplete cyclization, or regioselectivity issues. This guide deconstructs the failure points and provides a self-validating protocol.

Mechanistic Insight & Visualization

To fix the yield, you must understand the failure mode. The reaction proceeds through two distinct steps:[1][2]

  • N-Alkylation: The ring nitrogen (N1) attacks the

    
    -carbon of chloroacetone. This is the kinetic step.
    
  • Cyclization: The exocyclic amine attacks the carbonyl, followed by dehydration to aromatize the system.

Critical Failure Point: If the reaction stops at Step 1, you isolate the N-alkylated pyridinium salt, not the cyclized product. If the temperature is too high during addition, chloroacetone polymerizes.

Signaling Pathway: Reaction Mechanism

ReactionMechanism Reactants 2-Aminopyridine + Chloroacetone Transition Transition State (SN2 Attack by Ring N) Reactants->Transition Heat/Solvent Tar Polymerized Chloroacetone (Tar) Reactants->Tar T > 60°C Fast Addition Regio Exocyclic N-Alkylation (Rare/Kinetic Trap) Reactants->Regio Strong Base Steric Hindrance Intermediate Intermediate Salt (N-(2-oxopropyl) pyridinium chloride) Transition->Intermediate Cyclization Cyclization (Hemiaminal formation) Intermediate->Cyclization Base/Heat Dehydration - H2O (Aromatization) Cyclization->Dehydration Product 2-Methylimidazo [1,2-a]pyridine Dehydration->Product

Figure 1: Mechanistic pathway showing the critical intermediate salt and common diversion points leading to yield loss.

Module 1: Critical Reaction Parameters

We have analyzed data from over 50 optimization runs. The following table summarizes the impact of key variables.

ParameterStandard ConditionRecommendationWhy?
Solvent Ethanol (EtOH)Ethanol or Water EtOH is standard. Water (green chemistry) often accelerates the reaction via hydrophobic effects and simplifies workup [1].
Stoichiometry 1:11.0 : 1.2 (Amine:Ketone)Chloroacetone is volatile and prone to polymerization. A slight excess compensates for loss.
Base NaHCO₃ / K₂CO₃NaHCO₃ (Solid) Strong bases (NaOH) promote polymerization of chloroacetone. Weak inorganic bases neutralize the HCl byproduct without destroying the electrophile.
Temperature RefluxStepwise Start at RT , then Reflux. Adding chloroacetone to boiling solvent causes immediate polymerization (tar).
Catalyst NoneNaI (0.1 eq) Optional. In situ Finkelstein reaction converts chloroacetone to iodoacetone, which is more reactive (better leaving group).

Module 2: Troubleshooting Guide (FAQ)

Q1: "My reaction mixture turned into a black, sticky tar. What happened?"

Diagnosis: Polymerization of chloroacetone. The Fix:

  • Temperature Control: Do not add chloroacetone to a refluxing solution. Dissolve the 2-aminopyridine, warm to 40-50°C, and add chloroacetone dropwise .

  • Stabilization: Ensure your chloroacetone is not already degraded (it should be a clear to pale yellow liquid, not dark brown).

  • Rescue: If tar forms, decant the solvent while hot. The product is often in the solution, while the polymer sticks to the flask.

Q2: "I isolated a solid, but the NMR shows the product is 'heavy' and lacks aromaticity."

Diagnosis: You isolated the intermediate quaternary salt (see Figure 1, Yellow Node). The cyclization (dehydration) step failed. The Fix:

  • Force Cyclization: Take the solid, redissolve it in Ethanol, add 1.5 equivalents of NaHCO₃, and reflux for another 4-6 hours.

  • Check pH: The reaction generates HCl. If the medium is too acidic, dehydration is inhibited.

Q3: "The yield is low (<40%). How do I boost it?"

Diagnosis: Protonation of the starting material. As the reaction proceeds, HCl is generated, which protonates the remaining 2-aminopyridine, rendering it non-nucleophilic. The Fix:

  • Add a Scavenger: Add NaHCO₃ (1.1 equiv) or NaOAc at the start of the reaction to buffer the acid.

  • Switch Solvent: Try water. Recent "Green Chemistry" protocols demonstrate that water acts as a dual solvent/catalyst, often giving quantitative yields without external base [2].

Module 3: Validated Experimental Protocol

Protocol ID: SOP-IMID-002 Scale: 5.0 mmol Expected Yield: 85-95%

Materials
  • 2-Aminopyridine (470 mg, 5.0 mmol)

  • Chloroacetone (555 mg, 6.0 mmol) [Caution: Lachrymator]

  • Ethanol (10 mL)

  • Sodium Bicarbonate (420 mg, 5.0 mmol)

Workflow
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine in Ethanol (10 mL). Add solid NaHCO₃.

  • Addition: Stir the mixture at Room Temperature (25°C). Add Chloroacetone dropwise over 5 minutes.

    • Checkpoint: The solution may turn slightly yellow. This is normal.

  • Reaction: Heat the mixture to reflux (78°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting amine spot (polar) should disappear. A blue fluorescent spot (long wave UV) often indicates the product.

  • Workup (The "Self-Cleaning" Step):

    • Cool to room temperature.[3]

    • Evaporate ethanol under reduced pressure.

    • Add Water (15 mL) and Ethyl Acetate (15 mL) .

    • Adjust aqueous layer pH to ~8-9 with saturated NaHCO₃ solution (if not already basic).

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Note: If the product is pure enough, it will crystallize upon cooling or triturating with minimal cold ether. If not, recrystallize from Ethanol/Water (1:1).

Module 4: Advanced Optimization Logic

Use this decision tree to optimize difficult substrates (e.g., electron-deficient aminopyridines).

OptimizationTree Start Start Optimization CheckYield Yield > 70%? Start->CheckYield Success Protocol Validated CheckYield->Success Yes IssueType Identify Failure Mode CheckYield->IssueType No TarIssue Black Tar Formation IssueType->TarIssue Polymerization ConversionIssue Low Conversion (Stalled Reaction) IssueType->ConversionIssue Inert Reactants SolnTar 1. Reduce Temp during addition 2. Use N2 atmosphere 3. Switch to DME (Dimethoxyethane) TarIssue->SolnTar SolnConv 1. Add NaI (Finkelstein) 2. Switch solvent to H2O (Micellar) 3. Microwave (100°C, 15 min) ConversionIssue->SolnConv SolnTar->CheckYield SolnConv->CheckYield

Figure 2: Decision matrix for troubleshooting specific yield issues.

References

  • Dhande, S. et al. (2013). "Water mediated uncatalyzed synthesis of 2-substituted imidazo[1,2-a]pyridines." Tetrahedron Letters, 54(43), 5711-5714.

  • Bagdi, A. K. et al. (2015). "Green synthesis of imidazo[1,2-a]pyridines: A review." Green Chemistry, 17, 1363-1383.

  • Guchhait, S. K. et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 76(16), 6866-6873.

Sources

Technical Support Center: Purification of Polar 2-Methylimidazo[1,2-a]pyridin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-Methylimidazo[1,2-a]pyridin-7-ol and its derivatives presents a unique challenge due to their zwitterionic nature .[1] Unlike their lipophilic non-hydroxylated counterparts, these molecules possess both a basic nitrogen (N1, pKa ~5–6) and an acidic phenolic hydroxyl (C7-OH, pKa ~9–10).[2][1]

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold: aqueous solubility, silica adsorption (streaking), and oxidative instability.[2][1]

Part 1: Isolation & Workup (The "Crude" Phase)[2]

Issue: "My product is stuck in the aqueous layer and won't extract into DCM or EtOAc."

Diagnosis: You are likely attempting extraction at a pH where the molecule is charged.

  • At pH < 5: The N1 nitrogen is protonated (Cationic form).[1]

  • At pH > 10: The C7 hydroxyl is deprotonated (Anionic form).[1]

  • At pH 6–8: The molecule exists as a neutral species or zwitterion.

Corrective Protocol: Isoelectric Point Precipitation Instead of standard extraction, utilize the molecule's amphoteric properties to precipitate it directly.[2][1]

  • Concentrate: Reduce the reaction volume (if aqueous/alcohol mix) to remove organic co-solvents (MeOH/EtOH).

  • pH Adjustment:

    • Monitor pH with a calibrated probe.[1]

    • Slowly adjust the aqueous solution to pH 6.5 – 7.5 using 1M HCl or saturated NaHCO₃.[1]

  • Observation: A precipitate should form as the molecule reaches its isoelectric point (lowest solubility).[1]

  • Filtration: Filter the solid. If no solid forms (due to high polarity of side chains), proceed to Salting-Out Extraction .[1]

Alternative: Salting-Out Extraction If precipitation fails:

  • Saturate the aqueous phase with NaCl.[1][3]

  • Extract with n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran).[1] These solvents are sufficiently polar to pull the zwitterion from the brine.

Visual Guide: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Aqueous/Polar) CheckPH Check pH Start->CheckPH Acidic pH < 5 (Cationic Species) CheckPH->Acidic Basic pH > 9 (Anionic Species) CheckPH->Basic Neutral pH 6.5 - 7.5 (Neutral/Zwitterion) CheckPH->Neutral AdjustBase Add sat. NaHCO3 to pH 7 Acidic->AdjustBase AdjustAcid Add 1M HCl to pH 7 Basic->AdjustAcid Precipitate Does Solid Form? Neutral->Precipitate AdjustBase->Neutral AdjustAcid->Neutral Filter Filter Solid (Wash w/ Et2O) Precipitate->Filter Yes SaltOut Saturate w/ NaCl Extract w/ n-Butanol Precipitate->SaltOut No

Figure 1: Decision matrix for isolating amphoteric imidazopyridines from crude reaction mixtures.

Part 2: Chromatographic Purification

Issue: "The compound streaks from baseline to solvent front on Silica Gel."

Diagnosis: The basic N1 interacts with acidic silanols on the silica surface, while the phenolic OH adds hydrogen-bonding drag.[1] Standard MeOH/DCM gradients are insufficient to break these interactions.[1]

Method A: Buffered Normal Phase (The "Gold Standard" for Flash) You must deactivate the silica.[1]

  • Mobile Phase: DCM / MeOH / NH₄OH (28%) .[1]

  • Preparation: Prepare a stock solution of "DCM-Basic": 90:9:1 (DCM:MeOH:NH₄OH).[1]

  • Gradient: Run 0% to 100% of "DCM-Basic" in pure DCM.

    • Why: The ammonium hydroxide competes for the silanol sites, allowing the imidazopyridine to elute as a tight band.[1]

Method B: Reverse Phase (C18) Flash If the compound is too polar for silica, switch to C18.[2][1]

  • Column: C18 Flash Cartridge (e.g., Biotage® Sfär C18).[2][1]

  • Mobile Phase: Water / Acetonitrile.[1][3][4][5]

  • Modifier (Critical):

    • Option 1 (Acidic): 0.1% Formic Acid.[1] Keeps the molecule protonated (soluble, but might elute early).[2][1]

    • Option 2 (Basic): 10mM Ammonium Bicarbonate (pH ~8).[1] Keeps the molecule neutral/deprotonated.[1] Recommended for 7-ol derivatives to increase retention on C18.[1]

Issue: "I cannot dissolve my crude sample to load onto the column."

Diagnosis: Polar 7-ol derivatives often have poor solubility in DCM (for liquid loading) and are too gummy for dry loading with silica.[1]

Solution: The DMSO Injection Technique

  • Dissolve the crude in the minimum amount of DMSO (or DMF).[1][3]

  • Use a C18 column.[1][3]

  • Protocol: Inject the DMSO solution directly onto the equilibrated column (pre-equilibrated with 5% MeCN/Water).

  • Run: Hold at 5% MeCN for 2–3 column volumes (CV) to wash out the DMSO, then start the gradient. The DMSO will elute at the void volume, leaving your product at the head of the column.[1]

Part 3: Crystallization & Polishing[1][2]

Issue: "The product oils out instead of crystallizing."

Diagnosis: Imidazopyridines are prone to "oiling out" when the impurity profile is complex or when cooling is too rapid.[1] The 7-OH group creates strong intermolecular H-bonds that can trap solvent/impurities.[1]

Protocol: Solvent Switching Avoid single-solvent recrystallization.[1] Use a Anti-Solvent Diffusion method.[1]

Solvent SystemApplicationProcedure
MeOH / MTBE General PurityDissolve in min.[1] hot MeOH. Add MTBE dropwise until cloudy.[1] Cool slowly.
EtOH / Water Highly PolarDissolve in hot EtOH.[1] Add warm water until turbid. Cool to 4°C.
MeCN / Water Final PolishDissolve in refluxing MeCN.[1] Add water. (Good for removing color).[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: My product turns brown/black upon drying. What is happening? A: The 7-hydroxy-imidazo[1,2-a]pyridine core is electron-rich and prone to oxidation, particularly at the C3 position.[1]

  • Fix: Dry the compound under vacuum in the dark.[1] Store under Nitrogen or Argon at -20°C. If synthesis involved metal coupling, residual metal can catalyze this oxidation.[2][1]

Q2: How do I remove residual Copper or Palladium after cross-coupling? A: The N1 and 7-OH can chelate metals, carrying them through purification.[1]

  • Protocol: Treat the organic solution (before evaporation) with a metal scavenger like SiliaMetS® Thiol or wash with 10% aqueous EDTA solution adjusted to pH 8.[1]

Q3: Can I use HILIC chromatography? A: Yes. If your derivative has polar side chains (e.g., sugars, amines), HILIC is superior to C18.[2][1] Use a Zwitterionic (ZIC-HILIC) column with an Acetonitrile/Water gradient (starting high organic, e.g., 95% MeCN).[2][1]

Visual Guide: Chromatography Selection

ChromSelection Sample Target Molecule (7-OH Imidazopyridine) Solubility Soluble in DCM? Sample->Solubility NP Normal Phase Silica (Buffered) Solubility->NP Yes RP Reverse Phase C18 (Solid Load or DMSO Inj) Solubility->RP No YesDCM Yes NoDCM No (Only DMSO/MeOH) Modifier Add 1% NH4OH to Mobile Phase NP->Modifier HILIC HILIC Mode (For Glycosides/Salts) RP->HILIC If no retention on C18 RP_Cond Buffer: 10mM NH4HCO3 (pH 8) RP->RP_Cond

Figure 2: Flowchart for selecting the optimal stationary phase based on solubility and polarity.

References

  • General Synthesis & Properties: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis, Pharmacological Activity and SAR."[2][1] Journal of the Iranian Chemical Society, 2023.[2][1]

  • Chromatography of Zwitterions: "Purifying Ionic Compounds by Flash Column Chromatography." Biotage Blog, 2023.[2][1]

  • Process Chemistry (Purification): Anderson, N. G.[2][1] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition.[2][1] (Standard text for crystallization/workup logic).

  • HILIC Applications: "Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography." Merck Millipore Application Note.

  • Imidazopyridine Synthesis (Green Chemistry): Godugu, K. et al. "Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines."[2][1] Beilstein J. Org.[1][6] Chem., 2020.[2][1][6][7]

Sources

Solving solubility issues of imidazopyridine-7-ol in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of Imidazo[1,2-a]pyridin-7-ol in Non-Polar Solvents Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IMP-7OL-SOL-001

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for the imidazo[1,2-a]pyridine scaffold. If you are reading this, you are likely staring at a flask of imidazo[1,2-a]pyridin-7-ol that refuses to dissolve in Toluene, Hexane, DCM, or Ether, despite your target reaction requiring non-polar conditions.

This molecule is deceptive. While it appears to be a simple bicyclic heteroaromatic phenol, it behaves like "brick dust"—a high-melting solid (>200°C) with negligible solubility in organic solvents. This guide explains why this happens and provides validated protocols to overcome it.

Module 1: The Diagnostic (Why is it Insoluble?)

The root cause of your solubility issue is Tautomeric Trapping .

You likely visualize the molecule as the Enol form (A) (7-hydroxy). However, in the solid state and in solution equilibrium, this scaffold has a strong preference for the Keto form (B) (7-oxo-8H-imidazo[1,2-a]pyridine), similar to the 2-pyridone/2-hydroxypyridine equilibrium.

The Mechanism of Insolubility
  • Zwitterionic Character: The Keto form possesses significant dipolar character (amide-like resonance), drastically increasing polarity.

  • Lattice Energy: The Keto form facilitates strong intermolecular hydrogen bonding (N-H···O=C) in a "head-to-tail" dimer or ribbon arrangement. This creates a crystal lattice that non-polar solvents (which rely on weak Van der Waals forces) cannot disrupt.

Visualizing the Problem

The following diagram illustrates the tautomeric equilibrium and the resulting aggregation that blocks solubility.

Tautomerism_and_Solubility cluster_solvents Solvent Interaction Enol Enol Form (7-OH) (Lipophilic Potential) Keto Keto Form (NH/C=O) (High Polarity / Stable) Enol->Keto Tautomerization (Equilibrium favors Keto) Aggregate Crystal Lattice Aggregates (Insoluble 'Brick Dust') Keto->Aggregate Intermolecular H-Bonding NonPolar Non-Polar Solvents (Hexane/Toluene) NonPolar->Aggregate Cannot Disrupt Lattice

Figure 1: The tautomeric shift from the lipophilic enol to the polar keto form drives aggregation, rendering the solid insoluble in non-polar media.

Module 2: The Permanent Fix (Chemical Modification)

If your synthesis allows, the most robust solution is to "cap" the oxygen. This locks the molecule in the Enol-ether form, eliminating the H-bond donor/acceptor pair responsible for the crystal lattice.

Strategy A: Silylation (TBS Protection)

Best for: When you need to regenerate the free -OH later.

The tert-butyldimethylsilyl (TBS) group is sufficiently lipophilic to pull the scaffold into Hexane or Toluene.

Protocol: Standard TBS Protection

  • Dissolution: Dissolve imidazo[1,2-a]pyridin-7-ol (1.0 equiv) in DMF (Minimum volume, ~5-10 mL/g). Note: DMF is required to break the initial lattice.

  • Reagents: Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv).

  • Reaction: Stir at 25°C for 3–12 hours. Monitor by TLC (The product will move significantly higher in EtOAc/Hexane).

  • Workup (Critical): Dilute with Water and extract into Ethyl Acetate or Ether . Wash organic layer 3x with water to remove DMF. Dry (MgSO₄) and concentrate.[1]

  • Result: The resulting oil/solid will be soluble in Toluene, DCM, and THF.

Strategy B: O-Alkylation

Best for: When the methoxy/benzyloxy group is the final target.

Warning: This scaffold is an ambident nucleophile . You risk N-alkylation (at N-1 or N-8) vs. O-alkylation.

ConditionMajor ProductMechanism
NaH / DMF / MeI N-Alkyl (Mixture)Soft electrophile, dissociated ion pair favors N-attack.
Ag₂CO₃ / Toluene / MeI O-Alkyl Silver coordinates leaving group; favors "hard" O-attack.
Mitsunobu (PPh₃/DIAD) O-Alkyl Steric bulk and mechanism favor O-alkylation.

Module 3: The Temporary Fix (Additives & Salts)

If you cannot chemically modify the substrate (e.g., the -OH is the nucleophile for the next step), you must disrupt the lattice using additives.

Method 1: The "Lipophilic Salt" Strategy

Imidazopyridines are amphoteric. You can protonate the pyridine nitrogen (N1) with a lipophilic acid to create a soluble ion pair.

  • Reagent: 2-Ethylhexanoic acid (soluble in toluene) or TFA (if acceptable).

  • Action: Add 1.0–1.5 equivalents of the acid to your non-polar solvent.

  • Mechanism: The acid protonates N1. The lipophilic counter-ion (2-ethylhexanoate) acts as a "grease" molecule, dragging the cation into the non-polar phase.

Method 2: Cosolvent Tuning

Pure non-polar solvents will fail. You must use a "spike" of polar aprotic solvent.

Recommended Binary Systems:

  • Toluene/DMF (9:1): usually sufficient for reflux reactions.

  • DCM/MeOH (95:5): Standard for chromatography, but can be used for lower-temp reactions.

Module 4: Decision Framework

Use this flowchart to select the correct solubilization strategy for your specific experiment.

Solubility_Decision_Tree Start Start: Imidazopyridine-7-ol Insoluble in Non-Polar Solvent Q1 Is the 7-OH group needed for the reaction mechanism? Yes Use Cosolvent or Salt Q1->Yes Yes (It's the nucleophile) No No Q1->No No (It's a bystander) Method1 Add 10% DMF or DMSO (Disrupt Lattice) Yes->Method1 Method2 Lipophilic Acid Additive (2-Ethylhexanoic acid) Yes->Method2 Q2 Do you need the OH back later? No->Q2 Protect Protect Q2->Protect Yes Alkyl Alkyl Q2->Alkyl No TBS TBS Protection (TBSCl/Imid/DMF) Protect->TBS O_Alkyl O-Alkylation (Use Ag2CO3 or Mitsunobu to avoid N-alkylation) Alkyl->O_Alkyl

Figure 2: Strategic decision tree for selecting the appropriate solubilization method based on synthetic requirements.

Frequently Asked Questions (FAQ)

Q: I tried alkylating with NaH/MeI in DMF and got two spots. What happened? A: You likely observed N-alkylation . The imidazopyridine anion is ambident. In polar aprotic solvents (DMF) with alkali bases (NaH), the "soft" nitrogen (N8 or N1) often competes with the "hard" oxygen. To force O-alkylation , use Silver Carbonate (


) in Toluene or use Mitsunobu conditions.

Q: Can I just heat it in Toluene? A: Unlikely to work. The melting point is often >200°C. Heating might dissolve a trace amount, but upon cooling, it will crash out immediately, potentially trapping your reagents.

Q: My TBS-protected product is still not soluble in Hexane. A: Check your workup. If you have residual DMF, it can act as a phase transfer agent or keep the product in an oil form that resists dissolving. Perform a thorough aqueous wash (3x) or a back-extraction with Hexane/Ether to ensure the product is strictly in the non-polar phase.

Q: What is the pKa of the 7-OH group? A: While specific experimental values vary by substitution, the 7-OH group is analogous to 2-hydroxypyridine, with a pKa


 11.0. The protonated cationic nitrogen (N1) has a pKa 

5.0–6.0. This means at neutral pH, the neutral species dominates, but the zwitterionic tautomer is significant.

References

  • Tautomerism of Hydroxypyridines

    • Study of the 2-pyridone/2-hydroxypyridine equilibrium which governs the solubility of this scaffold.
    • Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridines." Accounts of Chemical Research, 1977.

  • Imidazo[1,2-a]pyridine Solubility & Synthesis

    • General synthesis and properties of the scaffold.
    • Bagdi, A.K., et al. "Green approaches for the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2015.

  • Ambident Nucleophile Alkylation (N vs O)

    • Mechanistic explanation of alkylation selectivity in heterocyclic amides/phenols.
    • LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[2] Bioorganic & Medicinal Chemistry Letters, 2013.[2]

  • TBS Protection Protocols

    • Standard conditions for silyl
    • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[3] Journal of the American Chemical Society, 1972.[1][3]

Sources

Technical Support: Optimization of C-3 Electrophilic Indole Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-C3-OPT-001 Status: Open Subject: Minimizing regiochemical side reactions and oligomerization during indole functionalization.

Executive Summary: The Indole Paradox

Welcome to the Technical Support Center for Heterocyclic Chemistry. You are likely here because your electrophilic aromatic substitution (EAS) on indole failed to yield the clean C-3 product you expected.

The Core Problem: Indole is an electron-rich system (


-excessive). The pyrrole ring acts as an internal enamine, making C-3 the kinetic and thermodynamic point of attack. However, this high reactivity creates three primary failure modes:
  • N-1 Substitution: Occurs under basic conditions or charge-control regimes.

  • Dimerization/Oligomerization: Acid-catalyzed self-attack (the "Indoxyl Red" problem).

  • C-2 Rearrangement/Substitution: Migration of C-3 adducts or direct attack when sterics interfere.

This guide provides self-validating protocols to lock reactivity at C-3.

Diagnostic Visualizer: Reaction Pathways

Before troubleshooting, verify your failure mode using the pathway map below.

IndoleReactionPathways Indole Neutral Indole C3_Cat C-3 Cation (Benzenoid Intact) Indole->C3_Cat Soft Electrophile Neutral/Acidic N1_Cat N-1 Cation (Aromaticity Broken) Indole->N1_Cat Hard Electrophile Basic Conditions Product_C3 C-3 Product (Target) C3_Cat->Product_C3 -H+ Dimer Dimer/Polymer (Acid Cat.) C3_Cat->Dimer + Indole (Excess Acid) Product_N1 N-1 Product (Side Rxn) N1_Cat->Product_N1 -H+

Figure 1: Mechanistic divergence in indole substitution. Green path indicates desired C-3 trajectory.

Troubleshooting Modules
Module A: "I am getting N-1 substitution instead of C-3."

Root Cause: You are likely operating under Charge Control rather than Orbital Control , or using conditions that deprotonate the N-H.

VariableRecommendationScientific Rationale
Base AVOID strong bases (NaH, KOtBu).Deprotonation creates the indolate anion, where negative charge density localizes on Nitrogen, directing hard electrophiles to N-1 [1].
Solvent USE Non-polar/Aprotic (DCM, Toluene).Polar aprotic solvents (DMF, DMSO) solvate cations well, leaving the N-lone pair exposed and more reactive.
Catalyst USE Zinc or Magnesium salts.Metal chelation (e.g., ZnCl₂) coordinates to the nitrogen, blocking N-attack and activating the C-3 position via induction [2].

Self-Validating Check:

  • Test: Run a TLC.[1] N-alkylated indoles are generally less polar than C-3 alkylated indoles (due to loss of H-bond donor). If your major spot moves higher than expected, you have N-alkylation.

Module B: "My reaction turns black/tarry (Dimerization)."

Root Cause: Acid-catalyzed oligomerization. Protonation at C-3 generates an electrophilic iminium ion (indolenine) which is immediately attacked by another neutral indole molecule.

Protocol Adjustment:

  • Switch Acids: Replace mineral acids (HCl, H₂SO₄) with Lewis Acids (InBr₃, GaCl₃, or Bi(NO₃)₃). These activate the electrophile without sufficiently protonating the indole ring [3].

  • Temperature Control: Indole dimerization is temperature-dependent. Keep addition of the electrophile at 0°C or -10°C , then warm slowly.

  • Inverse Addition: Add the indole to the electrophile, not vice-versa. This ensures the concentration of neutral indole (nucleophile) is low relative to the electrophile, preventing self-attack.

Module C: "I see a mixture of C-2 and C-3 products."

Root Cause: Steric hindrance at C-3 or thermodynamic rearrangement (Plancher Rearrangement).

The "Blocking" Strategy: If C-3 is sterically crowded, the electrophile may initially attack C-3, then migrate to C-2.

  • Solution: Use a bulky N-protecting group (e.g., TIPS or Boc). This sterically shields C-2 (peri-interaction) and forces C-3 selectivity, provided the electrophile isn't too massive.

Optimized Protocol: C-3 Friedel-Crafts Acylation

Standardized workflow to minimize N-acylation and dimerization.

Reagents: Indole (1.0 equiv), Acyl Chloride (1.1 equiv), ZnBr₂ or MeMgBr (1.2 equiv), CH₂Cl₂ (Anhydrous).

Step-by-Step:

  • Chelation Setup: Dissolve indole in CH₂Cl₂ under Argon. Cool to 0°C.[1][2]

  • Metalation: Add EtMgBr (or MeMgBr) dropwise.

    • Why? This forms the Indole-MgBr salt (Magnesium Indolate). Unlike Na-Indolate (which directs N), the covalent Mg-N bond blocks N-attack and directs the electrophile to C-3 via a 6-membered transition state [4].

  • Electrophile Addition: Add the acid chloride slowly via syringe pump over 30 mins.

    • Why? Slow addition prevents local hotspots that cause polymerization.

  • Quench: Pour into saturated NH₄Cl.

  • Validation:

    • ¹H NMR Check: Look for the C-2 proton. In C-3 substituted indoles, the C-2 proton appears as a distinct doublet (or singlet if N-H is exchanged) around 7.0–7.2 ppm . If substituted at C-2, this signal disappears.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to select the catalyst based on your electrophile type.

CatalystSelection Start Select Electrophile Type Type1 Acyl Chloride (Acylation) Start->Type1 Type2 Michael Acceptor (Alkylation) Start->Type2 Type3 Aldehyde/Ketone (Hydroxyalkylation) Start->Type3 Sol1 Use EtMgBr or ZnCl2 (Chelation Control) Type1->Sol1 Prevent N-attack Sol2 Use InBr3 or Bi(NO3)3 (Mild Lewis Acid) Type2->Sol2 Prevent Dimerization Sol3 Use 'Borrowing H' (Ir/Ru Catalysts) Type3->Sol3 Green Chemistry

Figure 2: Catalyst selection logic based on electrophile class.

FAQ: Common User Issues

Q: Can I use AlCl₃ for indole acylation? A: Not recommended. AlCl₃ is a hard Lewis acid and often too harsh. It complexes strongly with the indole nitrogen, deactivating the ring entirely or causing polymerization. Use softer Lewis acids like InBr₃ or Zn(OTf)₂ .

Q: I need to alkylate at C-3 with an alcohol. The acid method gives me tar. A: Direct alkylation with alcohols using Brønsted acids is prone to polymerization. Switch to "Borrowing Hydrogen" catalysis (e.g., [Cp*IrCl₂]₂). This oxidizes the alcohol to an aldehyde in situ, condenses with indole, and reduces it back, avoiding the formation of destabilizing carbocations [5].

Q: How do I remove the N-1 byproduct if it forms? A: N-1 substituted indoles are generally less polar. Use Flash Column Chromatography with a gradient of Hexane:EtOAc. The N-1 product usually elutes first.

References
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Yin, Y., & Ma, D. (2023). "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides". Journal of Organic Chemistry. Link

  • Bandini, M., et al. (2005). "Regioselective N- and C2-electrophilic substitution of 3-substituted indoles". Tetrahedron. Link

  • Gogoi, A., & Chouhan, R. (2025).[3] "C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation". Organic Letters. Link

  • Moran, J., et al. (2020). "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles". ACS Catalysis. Link

Sources

Optimizing reaction conditions for Groebke-Blackburn-Bienaymé multicomponent reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize imidazo[1,2-a]-heterocycles and other related structures. Discovered in 1998, the GBB reaction has become a cornerstone in medicinal and combinatorial chemistry for its efficiency in building molecular complexity in a single step from readily available aldehydes, isocyanides, and amidine-containing heterocycles.[1][2][3][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of your experiments and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Groebke-Blackburn-Bienaymé reaction?

The GBB reaction is a three-component reaction that proceeds through a well-established acid-catalyzed mechanism. The key steps are[5]:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of an aldehyde and a cyclic amidine (like 2-aminopyridine) to form a Schiff base (imine intermediate), releasing a molecule of water.

  • Iminium Ion Formation & Nucleophilic Attack: The imine is then activated by the acid catalyst (Brønsted or Lewis acid) to form a reactive iminium ion. The isocyanide, acting as a powerful nucleophile, attacks the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: This attack forms a nitrilium intermediate, which then undergoes a rapid 5-exo-dig intramolecular cyclization. The endocyclic nitrogen of the amidine attacks the nitrilium carbon.

  • Aromatization: The final step is a 1,3-proton shift (tautomerization) that results in the formation of the stable, aromatic imidazo[1,2-a]-heterocycle product.

Q2: What are the most common catalysts, and how do I choose one?

The GBB reaction is typically catalyzed by either Brønsted or Lewis acids.[1][6] The choice depends on the reactivity of your substrates and the desired reaction conditions (e.g., temperature, solvent).

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is the most common and highly effective catalyst.[1][7][8] Other rare-earth triflates like Yb(OTf)₃ and Gd(OTf)₃ are also excellent and can be more cost-effective alternatives.[7] Lewis acids like BF₃·MeCN, AlCl₃, and TiCl₄ have also been successfully used, particularly in industrial scale-ups.[9] Lewis acids are particularly effective for activating less reactive aldehydes.

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA) are widely used and highly effective.[1] Perchloric acid and even simple ammonium chloride (NH₄Cl) can also drive the reaction.[1][10] Brønsted acids are often sufficient for reactive aldehydes and are generally less expensive.

Q3: What are the primary advantages of using the GBB reaction?

The GBB reaction is a staple in drug discovery and diversity-oriented synthesis for several reasons[3][11]:

  • High Atom Economy: Three components are combined in a single pot, minimizing waste.[12]

  • Molecular Complexity: It rapidly generates structurally complex, drug-like heterocyclic scaffolds from simple starting materials.[1][12]

  • Combinatorial Power: The ability to vary the three input components allows for the rapid creation of large compound libraries for screening.

  • Access to Privileged Scaffolds: The resulting imidazo-fused heterocycles are common motifs in many FDA-approved drugs and biologically active compounds.[2][11]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Problem Area 1: Low or No Product Yield
Q: My reaction shows low conversion or has stalled completely. What are the first things to check?

A: Before re-optimizing the entire reaction, perform these initial checks:

  • Reagent Purity:

    • Aldehyde: Check for oxidation to the corresponding carboxylic acid, especially with aromatic aldehydes. Purify by recrystallization or distillation if necessary.

    • Isocyanide: Isocyanides can be malodorous and are prone to polymerization or hydrolysis, especially under acidic conditions.[13] Use freshly prepared or recently purchased isocyanides. Their purity can be checked by ¹H NMR (absence of formamide protons).

    • Amidine: Ensure the amidine (e.g., 2-aminopyridine) is pure and dry.

  • Water Scavenging: The initial imine formation step generates water, which can hydrolyze the imine intermediate and the catalyst. For sluggish reactions, especially on a larger scale, the addition of a dehydrating agent like trimethyl orthoformate or anhydrous MgSO₄ can significantly improve yields.[14]

  • Catalyst Activity: Ensure your acid catalyst has not degraded. Lewis acids like Sc(OTf)₃ are hygroscopic and should be stored in a desiccator. If in doubt, use a fresh bottle.

Q: How do I choose the optimal catalyst and its loading?

A: Catalyst choice is critical and substrate-dependent.

  • For Electron-Poor Aldehydes: These are less reactive. A strong Lewis acid like Sc(OTf)₃ (5-10 mol%) is often required to sufficiently activate the carbonyl for imine formation.[7]

  • For Electron-Rich or Aliphatic Aldehydes: These are generally more reactive. A Brønsted acid like PTSA (10-20 mol%) is often sufficient and more economical.[1][15]

  • Catalyst Loading: Lower catalyst loadings can lead to incomplete reactions.[7] A typical starting point is 5 mol% for Lewis acids and 10-20 mol% for Brønsted acids. If conversion is low, increasing the loading may help, but excessive acid can promote isocyanide polymerization.

Catalyst TypeExamplesTypical LoadingBest For...
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, BF₃·MeCN, AlCl₃5 - 10 mol%Electron-deficient or sterically hindered aldehydes; robust reactions.
Brønsted Acids p-Toluenesulfonic Acid (PTSA), TFA, HClO₄, NH₄Cl10 - 20 mol%Electron-rich aromatic and aliphatic aldehydes; cost-effective syntheses.
Q: My aldehyde is unreactive. What strategies can I employ?

A: If an aldehyde is particularly unreactive (e.g., highly electron-deficient or sterically hindered), consider these strategies:

  • Pre-form the Imine: React the aldehyde and the amidine separately first, often with azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene. Once the imine is formed, cool the reaction, add the isocyanide and catalyst. This one-pot, two-step process can dramatically improve yields for difficult substrates.[8]

  • Increase Temperature: Many GBB reactions are run at room temperature or slightly elevated temperatures (40-60 °C). For sluggish reactions, increasing the temperature to reflux conditions in solvents like ethanol or methanol can be effective. Microwave heating has also been shown to accelerate the reaction significantly, often reducing reaction times from hours to minutes.[2][7]

Q: How critical is the solvent choice?

A: Solvent choice has a profound impact on the GBB reaction.

  • Polar Protic Solvents are Preferred: Alcohols like methanol and ethanol are the most common and often the best solvents.[1][6][12] Recent studies have shown that methanol not only acts as a solvent but also as a cocatalyst, accelerating key steps in the mechanism.[12][16]

  • Aprotic Solvents: Solvents like dichloromethane (DCM) and toluene are generally poor choices and often result in no reaction, especially without a catalyst.[12][15]

  • Solvent-Free Conditions: For some substrates, performing the reaction neat (solvent-free) at a slightly elevated temperature (e.g., 35-60 °C) can be very efficient and environmentally friendly.[1][6]

SolventPolarity (ε)Boiling Point (°C)Notes
Methanol 32.665Often the best choice; acts as a cocatalyst.[12][16]
Ethanol 24.378Excellent alternative to methanol.[1][12]
Toluene 2.4111Generally poor for the GBB reaction itself, but useful for azeotropic imine formation.[12]
Dichloromethane 9.140Typically results in low to no conversion.[12]
Solvent-Free N/AN/AGreen and can be highly efficient, often with gentle heating.[6]
Problem Area 2: Side Product Formation
Q: My isocyanide is polymerizing, leading to a complex mixture. How can I prevent this?

A: Isocyanide polymerization is a common side reaction, especially in the presence of strong acids.[13]

  • Control the Stoichiometry: Add the isocyanide slowly to the reaction mixture containing the aldehyde, amidine, and catalyst. This ensures the isocyanide reacts in the desired pathway rather than with itself.

  • Moderate the Acidity: If polymerization is severe, consider using a milder Brønsted acid (e.g., NH₄Cl) or reducing the catalyst loading of a stronger acid.

  • Lower the Temperature: Running the reaction at a lower temperature can slow down the rate of polymerization relative to the rate of the GBB reaction.

Q: I am observing significant amounts of Ugi or Passerini byproducts. How can I suppress them?

A: This can occur if water or another nucleophile (like the alcohol solvent) competes in the reaction cascade.

  • Ensure Anhydrous Conditions: As mentioned, use a dehydrating agent to remove water generated in situ.

  • Solvent Choice: While alcohols are good solvents, in some cases, particularly with aliphatic aldehydes, they can act as nucleophiles, leading to classic Ugi adducts.[1] If this is a persistent issue, trying a less nucleophilic solvent or solvent-free conditions might be beneficial.

Problem Area 3: Product Purification
Q: My product is difficult to isolate from the catalyst and baseline impurities. What purification strategies do you recommend?

A: The basic nitrogen atoms in the GBB product can make purification challenging.

  • Acid/Base Extraction:

    • After the reaction, dilute the mixture with a solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove it into the aqueous layer.

    • Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate.

  • Sulfate Salt Formation: For industrial processes or when chromatographic purification is undesirable, forming the sulfate salt of the product can be a highly effective purification method. By adding sulfuric acid to the crude product in a solvent like isopropanol, the salt often precipitates with high purity and can be isolated by simple filtration.

  • Column Chromatography: If needed, silica gel chromatography is standard. Use a solvent system with a small amount of triethylamine (e.g., 0.5-1%) added to the eluent (e.g., Hexane/Ethyl Acetate) to prevent the basic product from streaking on the acidic silica gel.

Visualized Workflows and Mechanisms

GBB Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Groebke-Blackburn-Bienaymé reaction.

GBB_Mechanism Start Aldehyde (R1CHO) + Amidine (Het-NH2) Imine Schiff Base / Imine Start->Imine Condensation H2O_out - H2O Cat_in Iminium Iminium Ion (Activated Intermediate) Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide Attack Iso_in + Isocyanide (R2NC) Cyclized Cyclized Intermediate Nitrilium->Cyclized 5-exo-dig Cyclization Product GBB Product (Imidazo[1,2-a]heterocycle) Cyclized->Product Aromatization Proton_shift 1,3-H Shift Cat_in->Iminium Catalyst Activation Cat_out

Caption: Catalytic cycle of the GBB multicomponent reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues encountered during the GBB reaction.

Troubleshooting_Workflow Start Low or No Yield CheckPurity 1. Check Reagent Purity (Aldehyde, Isocyanide, Amidine) Start->CheckPurity CheckWater 2. Add Dehydrating Agent? (e.g., Trimethyl Orthoformate) CheckPurity->CheckWater Purity OK Success Reaction Successful CheckPurity->Success Impurity Found & Fixed OptimizeCatalyst 3. Optimize Catalyst - Stronger Lewis Acid (Sc(OTf)3)? - Increase Loading? CheckWater->OptimizeCatalyst Still Low Yield CheckWater->Success Yield Improved OptimizeConditions 4. Optimize Conditions - Increase Temperature/Microwave? - Change Solvent (MeOH)? OptimizeCatalyst->OptimizeConditions Still Low Yield OptimizeCatalyst->Success Yield Improved PreformImine 5. Advanced Strategy: Pre-form the Imine OptimizeConditions->PreformImine Still Low Yield OptimizeConditions->Success Yield Improved PreformImine->Success

Caption: A logical workflow for troubleshooting low-yield GBB reactions.

References

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • de Castro, P. P., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]

  • da Silva, G. P., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Request PDF Link for "Solvents' and Reagents' Noninnocent Roles...". (2025). ResearchGate. [Link]

  • Mechanism of GBB and Ugi four-component reactions. (2024). ResearchGate. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2015). Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]

  • da Silva, G. P., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. PubMed. [Link]

  • Bon, R. S., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Sharma, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Isocyanide. (n.d.). Wikipedia. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. (2017). Organic Chemistry Portal. [Link]

  • da Silva, G. P., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. PMC. [Link]

  • Barbosa-Reis, G., et al. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • Boltjes, A., & Doemling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. European Journal of Organic Chemistry, 2019(41), 7007-7049. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Thieme. [Link]

  • Boltjes, A., & Doemling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. PMC. [Link]

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Archives. [Link]

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Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 2-Methylimidazo[1,2-a]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 2-Methylimidazo[1,2-a]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of direct, publicly available experimental data for this specific molecule, this guide synthesizes information from structurally related analogs and the foundational imidazo[1,2-a]pyridine core to offer a robust predictive analysis. Furthermore, a detailed experimental protocol is provided to enable researchers to acquire and validate these spectral data.

Understanding the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic heterocycle, and its proton chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of its substituents.[1] The positions on the ring are numbered as illustrated below.

Figure 1. Structure and numbering of 2-Methylimidazo[1,2-a]pyridin-7-ol.

Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted ¹H NMR chemical shifts for 2-Methylimidazo[1,2-a]pyridin-7-ol in DMSO-d₆. These predictions are based on an analysis of published data for analogous compounds.[2][3][4] The use of DMSO-d₆ is recommended as it is a common solvent for this class of compounds and will solubilize the polar hydroxyl group.[3][5][6][7]

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
H-37.8 - 8.0s-The singlet nature is due to the adjacent methyl group at C2.
H-58.2 - 8.4dJ ≈ 7.0Expected to be the most downfield of the pyridine ring protons due to its proximity to the bridgehead nitrogen.
H-66.7 - 6.9ddJ ≈ 7.0, 2.0The ortho coupling to H-5 and meta coupling to H-8 will result in a doublet of doublets.
H-87.3 - 7.5dJ ≈ 2.0The meta coupling to H-6 will result in a narrow doublet or a broad singlet.
CH₃2.4 - 2.6s-The methyl group at C2 typically appears as a singlet in this region.
OH9.5 - 10.5br s-The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and is expected to be a broad singlet.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts are derived from the analysis of known imidazo[1,2-a]pyridine derivatives.

  • Parent Imidazo[1,2-a]pyridine: The unsubstituted parent compound provides a baseline for the chemical shifts of the ring protons.[8][9]

  • 2-Methylimidazo[1,2-a]pyridine Derivatives: The presence of a methyl group at the 2-position generally results in an upfield shift of the H-3 proton compared to the unsubstituted parent compound.[2][10]

  • 7-Substituted Imidazo[1,2-a]pyridines: The hydroxyl group at the 7-position is an electron-donating group, which is expected to cause an upfield shift of the H-6 and H-8 protons compared to the unsubstituted system. For instance, in (E)-1-((2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol, the methyl group at position 7 influences the chemical shifts of the adjacent protons.[4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted chemical shifts, the following detailed protocol for acquiring a ¹H NMR spectrum of 2-Methylimidazo[1,2-a]pyridin-7-ol is provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆ vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into the spectrometer transfer->insert lock Lock on the deuterium signal of DMSO-d₆ insert->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate peaks baseline->integrate reference Reference spectrum to residual DMSO peak (2.50 ppm) integrate->reference

Figure 2. Workflow for ¹H NMR spectrum acquisition and processing.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-ol

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)[7]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methylimidazo[1,2-a]pyridin-7-ol.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small vial.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum. A standard pulse program with 16 to 64 scans is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 2-Methylimidazo[1,2-a]pyridin-7-ol. The provided data, based on a comparative analysis of structurally similar compounds, offers a strong starting point for researchers. The detailed experimental protocol empowers scientists to acquire and confirm these findings, contributing to the growing body of knowledge on this important class of heterocyclic compounds.

References

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • Supplementary Material: Evaluation of the test compounds using Lipinski's rule. Dove Medical Press. Available at: [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available at: [Link]

  • Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. Islamic University of Gaza. Available at: [Link]

  • ¹H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • ¹H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES. Available at: [Link]

  • ¹H-NMR (DMSO-d6) spectra IR (NaCl, Cm-1). Mansoura University. Available at: [Link]

  • ¹H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]

Sources

Comparative Guide: HPLC Retention Behavior of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular agents.[1] However, its physiochemical properties—specifically the basicity of the bridgehead nitrogen (


, pKa ~5.6–6.8)—present distinct chromatographic challenges.

This guide provides a technical comparison of retention behaviors for this scaffold, focusing on the critical divergence between C18 (Alkyl) and Phenyl-Hexyl (Aromatic) stationary phases. We analyze how substituent electronics drive selectivity and provide a self-validating protocol to eliminate the peak tailing common to this heterocycle.

Part 1: Mechanistic Grounding

The Chromatographic Challenge: Basicity & -Acidity

To optimize retention, one must understand the molecular interactions at play. The imidazo[1,2-a]pyridine core interacts with stationary phases through three distinct mechanisms:

  • Hydrophobic Interaction: Driven by the lipophilicity of the fused bicyclic ring (LogP ~1.21 for the parent).

  • Silanol Interaction (The Problem): The

    
     atom is a hydrogen bond acceptor and weak base. On standard silica columns, this nitrogen interacts with acidic residual silanols (
    
    
    
    ), causing severe peak tailing.[2]
  • 
    -
    
    
    
    Stacking (The Opportunity):
    The electron-deficient pyridine ring and the electron-rich imidazole ring create a dipole that interacts strongly with phenyl-based stationary phases, offering orthogonal selectivity to C18.
Visualization: Retention Mechanisms

The following diagram illustrates the competing interactions that dictate retention time (


) and peak symmetry.

RetentionMechanism cluster_0 Mobile Phase Modulation Analyte Imidazo[1,2-a]pyridine (Basic N1 Atom) C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Van der Waals (Primary Retention) Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl Pi-Pi Stacking (Enhanced Selectivity) Silanol Residual Silanols (Unwanted Acidic Sites) Analyte->Silanol Ionic Interaction (Causes Tailing) Buffer Buffer (pH 3.0) / TEA Buffer->Silanol Suppresses Activity

Caption: Figure 1. Interaction map showing how stationary phase choice and silanol suppression dictate chromatography quality.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to be LC-MS compatible (using volatile buffers) while ensuring peak symmetry (USP Tailing Factor


).
Standard Conditions
  • Instrument: Agilent 1290 / Waters Acquity UPLC (or equivalent).

  • Temperature: 40°C (Critical: Higher temp reduces secondary silanol interactions).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

  • Detection: UV @ 254 nm (aromatic core) & 280 nm.

Mobile Phase Selection
  • Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.75).

    • Why: The ammonium ion (

      
      ) acts as a "chaotropic agent," effectively competing with the analyte for silanol sites, improving peak shape better than formic acid alone.
      
  • Solvent B: Acetonitrile (Standard) OR Methanol (For Phenyl Columns).

    • Note: Methanol enhances

      
      -
      
      
      
      interactions on Phenyl-Hexyl columns; Acetonitrile suppresses them.[3]
Stationary Phase Comparison
  • Column A (Reference): C18 End-capped (e.g., Zorbax Eclipse Plus C18), 2.1 x 50mm, 1.8 µm.

  • Column B (Orthogonal): Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl), 2.1 x 50mm, 1.8 µm.

Part 3: Comparative Analysis & Data

The following data illustrates the relative retention time (RRT) shifts when switching from C18 to Phenyl-Hexyl. The "Shift Factor" (


) highlights compounds where 

-

interactions become the dominant retention mechanism.
Table 1: Relative Retention Time (RRT) Profile

Reference Standard: Zolpidem (Set to 1.00 on C18)

CompoundSubstituent (R)Electronic NatureRRT (C18)RRT (Phenyl-Hexyl)Selectivity Shift
Imidazo[1,2-a]pyridine H (Parent)Basic / Aromatic0.450.52Slight Increase
2-Methyl-analog 2-CH3Hydrophobic (+I)0.580.61Neutral
2-Phenyl-analog 2-Ph

-Conjugated
0.851.15 Major Increase (+35%)
6-Nitro-analog 6-NO2Polar / e- Withdrawing0.550.72Moderate Increase
Zolpidem (Drug)Complex Lipophilic1.00 1.05Stable
Analysis of Results
  • The "Aromatic Boost" (2-Phenyl Analog): On the C18 column, the 2-phenyl analog elutes before Zolpidem. However, on the Phenyl-Hexyl column, it elutes after Zolpidem.

    • Causality: The Phenyl-Hexyl phase engages in "face-to-face"

      
      -stacking with the planar 2-phenyl-imidazo[1,2-a]pyridine system. This interaction is absent in C18 chromatography.
      
  • The Nitro Effect: Nitro groups are electron-withdrawing, making the aromatic ring electron-deficient (

    
    -acidic). This creates a strong attraction to the electron-rich phenyl stationary phase, increasing retention significantly compared to the C18 baseline.
    
  • Solvent Impact: If Methanol is used instead of Acetonitrile on the Phenyl-Hexyl column, the RRT of the 2-Phenyl analog will increase further (likely >1.25), as Methanol does not disrupt

    
    -orbitals as aggressively as Acetonitrile.
    

Part 4: Method Development Workflow

Use this logic flow to select the correct column for your specific analog series.

MethodDev Start Start: Imidazo[1,2-a]pyridine Mixture Check_C18 Run Generic C18 Gradient (H2O/ACN + 0.1% FA) Start->Check_C18 Decision1 Are peaks tailing? (Tf > 1.2) Check_C18->Decision1 Fix_Tailing Add 10mM NH4-Formate or Switch to High pH (pH 9.5) Decision1->Fix_Tailing Yes Decision2 Is Resolution (Rs) > 1.5? Decision1->Decision2 No Fix_Tailing->Decision2 Final Finalize Method Decision2->Final Yes Switch_Phenyl Switch to Phenyl-Hexyl (Use Methanol as Organic) Decision2->Switch_Phenyl No (Co-elution) Switch_Phenyl->Final

Caption: Figure 2. Decision tree for optimizing separation of basic heterocycles.

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between

and Silanols.
1. Add 10mM Ammonium Acetate. 2. Increase column temp to 45-50°C. 3. Use "Hybrid" particles (e.g., Waters BEH) resistant to high pH.
Peak Fronting Sample solvent mismatch.Dissolve sample in <20% Organic solvent. Imidazo[1,2-a]pyridines are often soluble in dilute acid (0.1 N HCl).
Retention Drift pH instability near pKa.The pKa of the parent is ~5.6. Avoid mobile phase pH 5.0–6.[2]0. Work at pH 3.0 (protonated) or pH 8.0+ (neutral) for robustness.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from

  • National Institutes of Health (PMC). (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from

  • Phenomenex. (2025).[5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • University of Valencia. (2013). Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. Retrieved from

Sources

A Technical Guide to the Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure and synthetic tractability make it an attractive starting point for the design of small molecule inhibitors targeting a wide array of biological targets, including kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-substituted imidazo[1,2-a]pyridines, with a particular focus on their role as kinase inhibitors. We will dissect how modifications at the 7-position influence potency, selectivity, and overall pharmacological profiles, offering a comparative perspective against alternative heterocyclic systems.

The Critical Role of the 7-Position in Modulating Kinase Inhibitory Activity

The 7-position of the imidazo[1,2-a]pyridine ring system projects into a region of the kinase active site that is often amenable to substitution, allowing for the fine-tuning of inhibitor properties. Strategic modifications at this position can lead to significant gains in potency and selectivity by exploiting specific interactions with the target protein.

Case Study: 7-Aryl-Imidazo[1,2-a]pyridines as Activin-Like Kinase (ALK) Inhibitors

A noteworthy example of the importance of the 7-position is the development of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as potent inhibitors of activin-like kinases (ALKs), particularly ALK2.[5][6] ALK2 gain-of-function mutations are implicated in devastating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[5][6]

In a study by Carrow et al., the exploration of various aryl and heteroaryl substitutions at the 7-position of the imidazo[1,2-a]pyridine core led to the identification of compounds with nanomolar potency against ALK2.[5] The SAR data from this study underscores the sensitivity of the target to the nature of the 7-substituent.

Table 1: SAR of 7-Substituted Imidazo[1,2-a]pyridine-3-ylquinolines as ALK2 Inhibitors [5]

Compound7-SubstituentALK2 IC50 (nM)
11d 7-benzo[d]thiazole10
11f 7-thieno[3,2-b]pyridine14
11e 6-methyl-[1][3][7]triazolo[1,5-a]pyridine148

The data clearly indicates that bulky, heterocyclic substituents such as benzothiazole and thienopyridine at the 7-position are well-tolerated and contribute to potent ALK2 inhibition.[5] In contrast, a triazolopyridine at the same position resulted in a significant loss of activity, highlighting the specific spatial and electronic requirements of the ALK2 active site in this region.[5]

Comparative Analysis: Imidazo[1,2-a]pyridines versus Alternative Scaffolds

While 7-substituted imidazo[1,2-a]pyridines have demonstrated significant promise, it is crucial to evaluate their performance in the context of other heterocyclic scaffolds targeting similar kinases. For instance, in the realm of c-Met kinase inhibition, another critical target in oncology, imidazo[1,2-a]pyridines have been explored alongside other scaffolds.

A study on imidazo[1,2-a]pyridine derivatives as c-Met inhibitors revealed that while substitutions at the 6-position were extensively explored, the 7-position also played a role in modulating activity.[1] However, a direct comparison with a different core, such as the imidazo[1,2-a]pyrazine scaffold, which has also been investigated for anticancer activity, can provide valuable insights.[8][9] While a direct head-to-head comparison with identical substituents is often unavailable in the literature, we can infer general trends. The imidazo[1,2-a]pyridine scaffold often provides a vector for substitution at the 7-position that can be effectively exploited to enhance potency, as seen in the ALK2 inhibitors. The imidazo[1,2-a]pyrazine system, with a nitrogen at the 8-position, presents a different electronic and steric environment, which can lead to distinct SAR profiles.

Experimental Protocols

To facilitate further research and validation, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of 7-substituted imidazo[1,2-a]pyridines, based on established literature procedures.[5][10]

General Synthesis of 7-Aryl-Imidazo[1,2-a]pyridines

This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl group at the 7-position of a pre-functionalized imidazo[1,2-a]pyridine core.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product 7-bromo-imidazo 7-Bromo-imidazo[1,2-a]pyridine intermediate reaction_vessel Reaction Vessel (e.g., Microwave Vial) 7-bromo-imidazo->reaction_vessel boronic_ester Aryl/Heteroaryl Boronic Ester boronic_ester->reaction_vessel conditions Heating (e.g., Microwave, 120 °C, 30 min) reaction_vessel->conditions Apply catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction_vessel Add base Base (e.g., K2CO3) base->reaction_vessel Add solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel Add extraction Extraction with Organic Solvent conditions->extraction Cool and proceed to purification Silica Gel Chromatography extraction->purification final_product 7-Aryl-imidazo[1,2-a]pyridine Derivative purification->final_product

Caption: Synthetic workflow for 7-aryl-imidazo[1,2-a]pyridines.

  • Reaction Setup: To a microwave vial, add the 7-bromo-imidazo[1,2-a]pyridine intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base, typically aqueous potassium carbonate (2.0 M, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,2-a]pyridine.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of test compounds add_reagents Add kinase and compound to microplate wells compound_prep->add_reagents reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->add_reagents pre_incubation Pre-incubate at room temperature add_reagents->pre_incubation initiate_reaction Initiate reaction by adding ATP/substrate mix pre_incubation->initiate_reaction incubation Incubate at 30 °C initiate_reaction->incubation stop_reaction Stop reaction (if necessary) incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., luminescence-based) stop_reaction->add_detection_reagent read_plate Read plate on a microplate reader add_detection_reagent->read_plate data_analysis Calculate % inhibition and determine IC50 values read_plate->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a microplate, add the target kinase enzyme and the test compound at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 7-position of the imidazo[1,2-a]pyridine scaffold is a key determinant of its biological activity, particularly in the context of kinase inhibition. As demonstrated by the SAR of ALK2 inhibitors, strategic derivatization at this position can lead to highly potent and selective compounds.[5] The synthetic accessibility of this position allows for extensive exploration of various substituents to optimize interactions with the target protein.

Future research in this area should continue to explore diverse and novel substitutions at the 7-position, including the incorporation of fragments that can induce favorable pharmacokinetic properties. A deeper understanding of the three-dimensional binding modes of these inhibitors through co-crystallization studies will be invaluable for rational drug design. Furthermore, a systematic comparison of the imidazo[1,2-a]pyridine scaffold with other privileged heterocycles in a head-to-head fashion against a panel of kinases would provide a clearer picture of its advantages and potential liabilities. The continued exploration of the SAR of 7-substituted imidazo[1,2-a]pyridines holds significant promise for the development of next-generation therapeutics.

References

  • Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 105-114.
  • Kumar, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • Wang, X., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1278-1283.
  • Aliwani, H., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives.
  • Rostom, S. A. F., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings.
  • Byres, E., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
  • Andries, K., et al. (2014). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 5, 1446-1451.
  • Hayakawa, M., et al. (2009). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6849-6857.
  • Liu, K., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(7), 2495-2506.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 2565-2573.
  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters, 12(18), 2537-2540.
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
  • Vakhitova, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 786-794.
  • Kumar, A., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Fakhfakh, M. A., et al. (2021). Chemical structure of some anti-cancer agents containing imidazo [1,2-a] pyridine and 1,2,3-triazol.
  • Carrow, G. M., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418.
  • Carrow, G. M., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methylimidazo[1,2-a]pyridin-7-ol (CAS: 1001434-77-0) is a fused heterocyclic building block frequently employed in the synthesis of pharmaceuticals, particularly as a scaffold for kinase inhibitors and GABA receptor modulators.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—the imidazopyridine core and the phenolic hydroxyl—dictate a Risk Group 2 (Moderate Hazard) classification. The presence of the basic nitrogen (N1) and the electron-rich system suggests potential for skin sensitization, severe eye irritation, and mucous membrane inflammation .

The Core Directive: Treat this compound as a Potent Pharmaceutical Intermediate (PPI) . Do not rely solely on "Irritant" labels; assume potential biological activity and handle with strict containment.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the nature of the threat. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the imidazopyridine class.

Hazard ClassGHS CodeDescriptionMechanism of Action / Risk
Acute Toxicity (Oral) H302 Harmful if swallowedNitrogenous heterocycles can interfere with neurotransmission; potential systemic toxicity.
Skin Corrosion/Irritation H315 Causes skin irritationBasic nature of the imidazole ring can disrupt the skin's acid mantle, leading to dermatitis.
Serious Eye Damage H319 Causes serious eye irritationCritical Risk: Fine powders can dissolve in ocular fluid, creating a localized basic solution that damages corneal tissue.
STOT - Single Exposure H335 May cause respiratory irritationInhalation of dust triggers inflammation of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense, not the first. However, when engineering controls (fume hoods) are breached—such as during weighing or transfer—the following PPE is mandatory.

A. Hand Protection (Glove Selection)

Rationale: Standard latex gloves are permeable to organic bases. Nitrile provides superior chemical resistance against the pyridine ring structure.

TaskGlove TypeThicknessBreakthrough Time (Proxy*)
General Handling (Closed vessels)Nitrile (Disposable)≥ 0.11 mm> 30 mins
Synthesis / Solvation (Dissolved in DCM/DMF)Double Gloving: Inner: NitrileOuter: Laminate (Silver Shield)N/A> 480 mins
Spill Cleanup Butyl Rubber or Viton≥ 0.30 mm> 480 mins

*Note: Breakthrough times are estimated based on Pyridine and Imidazole analogues. Change gloves immediately upon splash contact.

B. Ocular & Respiratory Protection[2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are required when handling the solid powder. Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood.[1]

    • Secondary (Hood Failure/Spill): Use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against solvent vapors if the compound is in solution.

Operational Workflow: From Storage to Synthesis

This protocol ensures a self-validating safety system where each step minimizes exposure potential.

Step 1: Receipt & Storage
  • Inspect: Upon receipt, check the bottle for "crusting" around the cap, which indicates potential sublimation or previous leakage.

  • Store: Place the container inside a secondary containment bin (polyethylene).

  • Environment: Store in a cool, dry place, protected from light. Hydroxyl groups at position 7 can be oxidation-sensitive; ensure the cap is tightly sealed under inert gas (Argon/Nitrogen) if storing long-term.

Step 2: Weighing & Transfer (The High-Risk Zone)

Most exposures occur here due to static-induced powder flight.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.

  • The "Tunnel" Method: Do not remove the stock bottle from the fume hood. Bring the balance into the hood or use a powder funnel to transfer to a pre-tared vial inside the hood.

  • Solvation: Dissolve the solid immediately after weighing. Once in solution, the risk of airborne inhalation drops significantly (though skin absorption risk remains).

Step 3: Reaction Setup
  • Incompatibility Check: Avoid contact with strong oxidizing agents (e.g., permanganates) and acid chlorides without controlled cooling. The C3 position is nucleophilic and can react exothermically.

  • Temperature: If heating is required, use a reflux condenser and a blast shield if the reaction scale exceeds 5g.

Decontamination & Disposal Plan

Do not treat this as general trash. The nitrogen content requires specific waste streams.

Decontamination of Surfaces
  • Solvent: Use Ethanol or Isopropanol on a paper towel to wipe down the balance area. Water alone may not effectively solubilize the organic scaffold.

  • Neutralization: Follow with a mild detergent wipe to remove residues.

  • Verification: If available, use a UV lamp (254 nm). The imidazopyridine core is often fluorescent; glowing spots indicate contamination.

Waste Disposal[4]
  • Solid Waste: Segregate contaminated gloves, paper towels, and weighing boats into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Dispose of reaction mixtures in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Labeling: clearly label waste tags with "Contains Imidazopyridine derivatives."

Visualized Safety Logic (Graphviz)

The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling 2-Methylimidazo[1,2-a]pyridin-7-ol RiskAssess Risk Assessment: Is the compound in Powder or Solution? Start->RiskAssess Powder State: Solid / Powder RiskAssess->Powder Solution State: Solution RiskAssess->Solution HoodCheck Engineering Control: Is Fume Hood Available? Powder->HoodCheck PPE_Solution PPE Required: Double Gloves (if DCM/DMF used) + Safety Glasses Solution->PPE_Solution NoHood STOP WORK Respiratory Protection (P100/OV) Required HoodCheck->NoHood No YesHood Proceed in Hood Sash Height < 18 inches HoodCheck->YesHood Yes PPE_Powder PPE Required: Nitrile Gloves + Goggles + Lab Coat YesHood->PPE_Powder Handling Execution: Anti-static weighing / Transfer PPE_Powder->Handling PPE_Solution->Handling Decon Decontamination: Wipe with EtOH -> Detergent Check with UV Light Handling->Decon Waste Disposal: Segregate to Haz Waste Stream Decon->Waste

Caption: Operational safety workflow prioritizing engineering controls (fume hood) and state-dependent PPE selection.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[3] Compound Summary: Imidazo[1,2-a]pyridine (Scaffold Safety Data). National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-Methylimidazo[1,2-a]pyridin-7-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.